Menaquinone 6-d7
Description
Properties
CAS No. |
1233937-29-5 |
|---|---|
Molecular Formula |
C₄₁H₄₉D₇O₂ |
Molecular Weight |
587.93 |
Synonyms |
(all-E)-2-(3,7,11,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-3-methyl-1,4-naphthalenedione-d7; Farnoquinone-d7; MK6-d7; Vitamin K2-d7; Vitamin K2(30)-d7; Vitamin MK6-d7; |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Role of Isotopic Labeling in Vitamin K Research
An In-depth Technical Guide to Menaquinone 6-d7 for Researchers and Drug Development Professionals
Menaquinone-6 (MK-6) is a member of the vitamin K2 family, a class of essential fat-soluble vitamins vital for numerous physiological processes.[1] All forms of vitamin K serve as cofactors for the enzyme γ-glutamyl carboxylase, which catalyzes the conversion of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in specific proteins.[1][2] This post-translational modification is critical for the biological activity of vitamin K-dependent proteins (VKDPs) involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[3][4] While phylloquinone (vitamin K1) is the primary dietary form, menaquinones (vitamin K2) like MK-6 are produced by bacteria in the gut and found in some fermented foods.[5][6]
To accurately study the absorption, distribution, metabolism, and excretion (ADME) of MK-6, a stable isotope-labeled internal standard is indispensable. Menaquinone 6-d7 (MK-6-d7) serves this purpose perfectly. By replacing seven hydrogen atoms with their heavier, stable isotope deuterium, MK-6-d7 becomes chemically identical to its natural counterpart but distinguishable by its mass. This property is the cornerstone of its utility in quantitative bioanalysis using mass spectrometry, allowing researchers to differentiate the exogenously administered compound from endogenous levels with high precision.[7] This guide provides a detailed examination of the chemical structure, properties, and applications of Menaquinone 6-d7, with a focus on its practical use in a research and drug development setting.
Chemical Structure and Physicochemical Properties
The foundational structure of Menaquinone-6 consists of a 2-methyl-1,4-naphthoquinone ring attached to a polyisoprenoid side chain containing six isoprene units.[8] In Menaquinone 6-d7, seven specific hydrogen atoms are replaced by deuterium (D). Based on the established nomenclature and synthesis of other deuterated menaquinones like MK-4-d7, the labeling pattern involves the four hydrogens on the aromatic portion of the naphthoquinone ring and the three hydrogens on the methyl group at position 3.[9]
Chemical Structure
-
IUPAC Name: (all-E)-5,6,7,8-tetradeuterio-2-(3,7,11,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-3-(trideuteriomethyl)-1,4-naphthalenedione
-
Synonyms: Farnoquinone-d7; MK-6-d7; Vitamin K2(30)-d7[10]
Diagram of Menaquinone 6-d7 Structure
Caption: Chemical structure of Menaquinone 6-d7.
Physicochemical Properties
The introduction of deuterium atoms results in a predictable increase in molecular weight but has a negligible effect on most other physical properties like solubility, melting point, or chromatographic retention time under typical reversed-phase conditions.
| Property | Value (Menaquinone-6) | Value (Menaquinone 6-d7) | Reference |
| CAS Number | 84-81-1 | 1233937-29-5 | [8][10] |
| Molecular Formula | C₄₁H₅₆O₂ | C₄₁H₄₉D₇O₂ | [8][10] |
| Molecular Weight | 580.88 g/mol | 587.93 g/mol | [10][11] |
| Exact Mass | 580.42803 g/mol | 587.47071 g/mol | [8] |
| Appearance | Yellow Oil / Solid | Yellow Oil / Solid (Expected) | [] |
| Solubility | Soluble in DMSO, corn oil. | Soluble in DMSO, chloroform (Expected). | [11] |
| Storage Conditions | -20°C to -80°C, protect from light. | 2-8°C (Refrigerator), protect from light. | [10][11] |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant difference in the proton NMR spectrum of MK-6-d7 compared to unlabeled MK-6 would be the complete absence of signals corresponding to the four aromatic protons on the naphthoquinone ring and the three protons of the methyl group at position 3.[13][14] All other signals from the isoprenoid side chain would remain unchanged.
-
¹³C NMR: The carbon signals for the deuterated positions will be observable but will show characteristic splitting (due to C-D coupling) and a significant reduction in intensity due to the loss of the Nuclear Overhauser Effect (NOE) from attached protons.[14] The chemical shifts will experience a minor upfield shift (isotope effect).[15]
-
-
Mass Spectrometry (MS):
-
In a high-resolution mass spectrum, the molecular ion ([M]+) or protonated molecule ([M+H]+) for MK-6-d7 will appear at an m/z value that is 7.04368 Da higher than that of unlabeled MK-6. This precise mass difference is the basis for its use as an internal standard.
-
Under atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), menaquinones can form adducts. For example, an ammonium adduct of MK-6 appears at m/z 597.00 ([M+NH₄]⁺ for a mass of 580.00).[16] For MK-6-d7, this adduct would be expected at m/z 604.0.
-
Tandem MS (MS/MS): Fragmentation of the parent ion typically involves cleavage of the isoprenoid side chain. The fragment ions containing the deuterated naphthoquinone ring will retain the +7 Da mass shift, allowing for highly specific detection in Multiple Reaction Monitoring (MRM) assays.
-
Synthesis and Isotopic Purity
The synthesis of deuterated compounds like Menaquinone 6-d7 requires specialized chemical methods. While a specific published protocol for MK-6-d7 is not available, a representative workflow can be constructed based on established deuteration techniques.[17][18][19]
Representative Synthesis Workflow
The synthesis would logically proceed by first preparing the deuterated 2-methyl-1,4-naphthoquinone core and then attaching the hexaprenyl side chain.
-
Deuteration of the Naphthoquinone Ring: A precursor like 1,4-naphthoquinone can undergo acid- or base-catalyzed H-D exchange in a deuterium-rich solvent like D₂O with D₂SO₄ or NaOD. This process exchanges the aromatic protons for deuterons.
-
Introduction of the Deuterated Methyl Group: Following the ring deuteration, a methyl group can be introduced. To achieve deuteration at this position, a deuterated methylating agent (e.g., CD₃I) would be used in a suitable organic reaction.
-
Side-Chain Attachment: The final step involves coupling the hexaprenyl side chain to the deuterated menadione core. This can be achieved through various organic coupling reactions, such as a radical alkylation initiated by a peroxide.[13]
-
Purification and Characterization: The final product must be rigorously purified, typically using flash column chromatography followed by High-Performance Liquid Chromatography (HPLC).[2] The isotopic purity (percentage of molecules containing all seven deuterium atoms) and chemical purity are then confirmed using HRMS and NMR.
Application in Research: Pharmacokinetic Studies
The primary and most critical application of Menaquinone 6-d7 is as an internal standard for the accurate quantification of endogenous or administered MK-6 in biological matrices like plasma, serum, or tissue homogenates.[20][21]
Rationale for Use as an Internal Standard
An ideal internal standard co-elutes chromatographically with the analyte and behaves identically during sample extraction, but is uniquely distinguishable by the detector. MK-6-d7 fulfills these criteria perfectly for LC-MS/MS analysis:
-
Identical Physicochemical Behavior: Its chemical properties are virtually identical to MK-6, ensuring it is extracted with the same efficiency and experiences the same degree of ion suppression or enhancement in the mass spectrometer source.
-
Mass-Based Distinction: The 7 Da mass difference allows the mass spectrometer to detect and quantify the analyte (MK-6) and the internal standard (MK-6-d7) simultaneously and without interference.[22]
This approach corrects for any sample loss during preparation and for variations in instrument response, leading to highly accurate and precise quantification.[7]
Workflow for a Pharmacokinetic Study
Caption: A typical workflow for a pharmacokinetic study using MK-6-d7.
Experimental Protocol: Quantification of MK-6 in Plasma by LC-MS/MS
This protocol is a representative method adapted from established procedures for other menaquinones.[20][21][23]
1. Preparation of Standards and Solutions
-
Stock Solutions: Prepare 1 mg/mL stock solutions of MK-6 and MK-6-d7 in ethanol. Store at -80°C.
-
Calibration Standards: Serially dilute the MK-6 stock solution in blank, analyte-free plasma to create calibration standards ranging from approximately 0.1 to 50 ng/mL.
-
Internal Standard (IS) Working Solution: Dilute the MK-6-d7 stock solution with ethanol to a final concentration of 100 ng/mL.
2. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples, calibration standards, or quality control (QC) samples into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (MK-6-d7) to each tube (except for blank matrix samples). Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Methanol:Water). Vortex and transfer to an autosampler vial.
3. LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Maintain column temperature at 50°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient Elution:
-
0-1 min: 90% B
-
1-8 min: Gradient to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 90% B for re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S).
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.
-
MRM Transitions (Example):
-
MK-6: Q1: 581.4 -> Q3: 187.1 (Precursor -> Product ion)
-
MK-6-d7: Q1: 588.4 -> Q3: 194.1 (Precursor -> Product ion) (Note: These transitions are predictive and must be optimized empirically on the specific instrument.)
-
Biological Significance and Metabolism of Menaquinone-6
The biological role of MK-6 is part of the broader function of the vitamin K2 family. Menaquinones with longer side chains (like MK-6 through MK-9) are thought to have different transport and distribution profiles compared to phylloquinone or the shorter-chain MK-4.[24] They are transported primarily by low-density lipoproteins (LDL) and tend to have longer circulating half-lives, potentially leading to greater availability for extra-hepatic tissues like bone and vasculature.[24][25][26]
The metabolism of menaquinones can involve the cleavage of the side chain to produce menadione (vitamin K3), which can then be re-utilized by tissues to synthesize MK-4.[6][27] Studying the metabolic fate of orally administered MK-6 using MK-6-d7 allows researchers to trace the conversion pathways and determine the extent to which MK-6 contributes to the tissue pools of other menaquinones.
The Vitamin K Cycle
Caption: The Vitamin K cycle showing the regeneration of active vitamin K.
Conclusion
Menaquinone 6-d7 is a vital research tool that enables the precise and accurate study of its unlabeled counterpart, MK-6. Its utility as an internal standard in LC-MS/MS-based bioanalysis is unparalleled for pharmacokinetic, bioavailability, and metabolism studies. By providing the means to overcome the challenges of matrix effects and extraction variability, MK-6-d7 allows scientists in academic and pharmaceutical settings to generate high-quality, reliable data. This, in turn, facilitates a deeper understanding of the biological roles of specific menaquinones and supports the development of new therapeutic strategies related to bone and cardiovascular health.
References
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Karl, J. P., Fu, X., Dolnikowski, G. G., Saltzman, E., & Booth, S. L. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Bevital AS. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283547, Menaquinone 6. Retrieved February 25, 2026, from [Link]
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Szterk, A., Zmysłowski, A., & Bus, K. (2018). Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. Molecules, 23(5), 1056. [Link]
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Vlčková, K., Theiler, G., Wýstrachová, E., Peterka, O., & Friedecký, D. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. Journal of Pharmaceutical and Biomedical Analysis, 174, 447-454. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70687814, Menaquinone 4-d7. Retrieved February 25, 2026, from [Link]
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Beulens, J. W., Booth, S. L., van den Heuvel, E. G., Stoecklin, E., Baka, A., & Vermeer, C. (2013). The role of menaquinones (vitamin K2) in human health. British Journal of Nutrition, 110(8), 1357-1368. [Link]
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Vlčková, K., Theiler, G., Wýstrachová, E., Peterka, O., & Friedecký, D. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. Semantic Scholar. [Link]
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Exposome-Explorer. (n.d.). Menaquinone-6 (Compound). Retrieved February 25, 2026, from [Link]
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Pharmaffiliates. (n.d.). CAS No: 1233937-29-5 | Chemical Name: Menaquinone 6-d7. Retrieved February 25, 2026, from [Link]
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Vitas Analytical Services. (n.d.). Quantitative determination of MK-7 in human serum by LC-MS/MS. Retrieved February 25, 2026, from [Link]
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Linus Pauling Institute. (n.d.). Vitamin K. Retrieved February 25, 2026, from [Link]
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Thijssen, H. H., & Drittij-Reijnders, M. J. (1996). Menadione is a metabolite of oral vitamin K. British Journal of Nutrition, 75(2), 261-269. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5287554, Menaquinone 7. Retrieved February 25, 2026, from [Link]
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Israk, S. T., Park, S., Kim, D., & Kim, Y. (2021). A simple protocol for the production of highly deuterated proteins for biophysical studies. STAR protocols, 2(4), 100869. [Link]
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Meganathan, R. (2001). Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms. Vitamins and Hormones, 61, 173-218. [Link]
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Szterk, A., Zmysłowski, A., & Bus, K. (2018). Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. Molecules, 23(5), 1056. [Link]
-
Leaym, X. K., Kennemur, J. G., & Clark, T. B. (2018). Synthesis and Characterization of Partially and Fully Saturated Menaquinone Derivatives. ACS Omega, 3(11), 16326-16335. [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
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Beulens, J. W., Booth, S. L., van den Heuvel, E. G., Stoecklin, E., Baka, A., & Vermeer, C. (2013). The role of menaquinones (vitamin K₂) in human health. British journal of nutrition, 110(8), 1357–1368. [Link]
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Shearer, M. J., & Newman, P. (2008). Metabolism and cell biology of vitamin K. Thrombosis and haemostasis, 100(4), 530–547. [Link]
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Hirota, Y., Tsugawa, N., Nakagawa, K., Suhara, Y., Tanaka, K., Uchino, Y., ... & Okano, T. (2013). 1 H NMR analysis and HR-MS analysis of menadione labeled. ResearchGate. [Link]
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Reactome. (n.d.). Metabolism of vitamin K. Retrieved February 25, 2026, from [Link]
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Reich, H. J. (n.d.). Tables For Organic Structure Analysis. Retrieved February 25, 2026, from [Link]
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Kaspar, F., & Witzel, H. (1990). Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids. Steroids, 55(10), 463-471. [Link]
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Csonka, R., Kervarec, N., & Tuba, R. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 522. [Link]
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Sato, T., Schurgers, L. J., & Uenishi, K. (2012). Pharmacokinetics of Menaquinone-7 (Vitamin K2) in Healthy Volunteers. Journal of Clinical Trials, 4(3), 1-4. [Link]
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Ivanchina, N. V., Gorbach, V. I., Kalinovsky, A. I., Kicha, A. A., Malyarenko, T. V., Dmitrenok, P. S., & Stonik, V. A. (2017). Synthesis of Deuterium-Labeled Steroid 3,6-Diols. Natural Product Communications, 12(9), 1934578X1701200922. [Link]
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Sato, T., Schurgers, L. J., & Uenishi, K. (2012). Pharmacokinetics of Menaquinone-7 (Vitamin K2) in Healthy Volunteers. ResearchGate. [Link]
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Difference between Menaquinone-6 and Menaquinone 6-d7
Title: Comparative Technical Analysis: Menaquinone-6 vs. Isotopologue Menaquinone 6-d7 Subtitle: Structural Divergence, Analytical Utility, and LC-MS/MS Application Protocols
Executive Summary: The Analyte and The Standard
In the high-precision world of bioanalysis, Menaquinone-6 (MK-6) and Menaquinone 6-d7 (MK-6-d7) represent the duality of "Target" and "Tool."
-
Menaquinone-6 is a bioactive vitamer of Vitamin K2, synthesized primarily by gut microbiota (e.g., Eubacterium lentum) and found in specific fermented foods.[1] It is the biological subject of interest, involved in electron transport chains and Gla-protein carboxylation.
-
Menaquinone 6-d7 is a stable isotopologue—a synthetic mirror image where seven hydrogen atoms are replaced by deuterium. It is biologically functionally similar but analytically distinct. Its sole purpose in drug development and research is to serve as an Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide delineates the physicochemical differences, the mechanism of isotopic dilution, and the precise protocols required to utilize MK-6-d7 for the quantitation of MK-6.
Physicochemical Divergence
While both molecules share identical chromatographic behavior (retention time), they are separated by mass spectrometry based on their mass-to-charge ratio (
Table 1: Comparative Physicochemical Properties
| Feature | Menaquinone-6 (Native) | Menaquinone 6-d7 (Deuterated IS) |
| Molecular Formula | ||
| Molecular Weight | ~580.9 g/mol | ~587.9 g/mol |
| Isotopic Shift | N/A | +7 Da (Mass Shift) |
| Label Position | N/A | Naphthoquinone Ring (typically) |
| Chromatographic RT | Co-elutes (e.g., 2.7 min) | Co-elutes (e.g., 2.7 min) |
| Primary Fragment (MS2) | ||
| Role | Biological Analyte | Analytical Reference Standard |
Critical Insight: The deuterium label is typically placed on the naphthoquinone ring (replacing aromatic protons and the methyl group protons). This is crucial because the primary fragmentation pathway in MS/MS involves cleaving the isoprene side chain. If the label were on the side chain, the product ion for both native and d7 would be identical (
187), causing "crosstalk." Ring labeling ensures the product ions are distinct (vs. ).
The Analytical Imperative: Why MK-6-d7?
In LC-MS/MS analysis of lipophilic vitamins, Matrix Effects (ion suppression or enhancement) are the primary source of error. Phospholipids in plasma co-extract with Vitamin K, often suppressing the ionization efficiency in the mass spectrometer source.
The Mechanism of Correction: Because MK-6-d7 is chemically identical to MK-6, it co-elutes at the exact same retention time. Therefore, it experiences the exact same matrix suppression as the native analyte.
-
If the matrix suppresses MK-6 signal by 40%, it also suppresses MK-6-d7 by 40%.
-
By calculating the Area Ratio (Analyte Area / IS Area), the suppression cancels out, yielding accurate quantitation.
Visualization: The Isotopic Dilution Workflow
Caption: Workflow demonstrating how MK-6-d7 is spiked early to correct for extraction efficiency and matrix effects.
Experimental Protocols
Protocol A: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 200 µL of plasma/serum into an amber microcentrifuge tube.
-
IS Spike: Add 20 µL of MK-6-d7 Working Solution (e.g., 50 ng/mL in Ethanol). Vortex for 10 sec.
-
Why: Spiking before extraction corrects for recovery losses during the hexane step.
-
-
Protein Precipitation: Add 200 µL of Ethanol. Vortex for 1 min.
-
Why: Denatures proteins (albumin) that bind Vitamin K.
-
-
Extraction: Add 1.0 mL of n-Hexane . Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Dry Down: Transfer the upper organic layer (hexane) to a new tube. Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Methanol/Isopropanol (1:1).
Protocol B: LC-MS/MS Parameters
-
Ion Source: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for Menaquinones due to their high lipophilicity and lack of polar functional groups.
-
Polarity: Positive Mode (+).[2]
-
Column: Phenyl-Hexyl or C18 (e.g., Kinetex C18 or Raptor Biphenyl), 2.6 µm, 100 x 2.1 mm.
Table 2: MRM Transitions (Optimized)
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |
| MK-6 (Quantifier) | 581.4 ( | 187.1 | 35 | 100 |
| MK-6 (Qualifier) | 581.4 | 445.3 (Loss of side chain fragment) | 25 | 100 |
| MK-6-d7 (IS) | 588.4 ( | 194.1 | 35 | 100 |
Note on Transitions: The shift from 187.1 to 194.1 in the product ion confirms the deuterium label is on the menadione ring. If your specific IS has the label on the tail, the transition would be
. Always verify the Certificate of Analysis (CoA) of your standard.
Metabolic Stability & Kinetic Isotope Effect (KIE)
For researchers investigating metabolism rather than just quantitation, the difference between MK-6 and MK-6-d7 becomes biological.
-
C-D Bond Strength: The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond.
-
Metabolic Impact: If MK-6 is metabolized via ring epoxidation or side-chain oxidation (omega-oxidation), the reaction rate for MK-6-d7 may be significantly slower (the Kinetic Isotope Effect).
-
Implication: Do not use MK-6-d7 as a biological tracer for metabolic rate studies unless you are specifically measuring the KIE. For quantitation, this stability is an asset, ensuring the IS doesn't degrade during sample processing.
Visualization: Molecular Fragmentation & Mass Shift
Caption: MS/MS fragmentation logic showing why the product ions differ due to ring labeling.
References
-
Riphagen, I. J., et al. (2016). "Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry." Clinical Chemistry and Laboratory Medicine (CCLM). Link
-
Gentili, A., et al. (2016).[3][4] "Liquid chromatography–tandem mass spectrometry method for the determination of vitamin K homologues in human plasma." Journal of Chromatography A. Link
-
Thermo Fisher Scientific. (2017). "LC-MS/MS Quantitative Analysis of the Vitamin K’s and their Metabolites in Serum for Research Use." Application Note. Link
-
Klapkova, E., et al. (2019). "LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population." Journal of Clinical Laboratory Analysis. Link
-
Walther, B., et al. (2013). "Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements." Advances in Nutrition. Link
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Isotopic purity requirements for Menaquinone 6-d7 standards
An In-depth Technical Guide to Isotopic Purity Requirements for Menaquinone-6-d7 Standards
Abstract
This technical guide provides a comprehensive framework for establishing and verifying the isotopic purity of Menaquinone-6-d7 (MK-6-d7), a critical stable isotope-labeled internal standard (SIL-IS) used in the quantitative bioanalysis of Menaquinone-6 (MK-6). Tailored for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind stringent purity requirements, outlines acceptance criteria grounded in regulatory expectations, and provides detailed, field-proven methodologies for purity assessment using mass spectrometry and nuclear magnetic resonance spectroscopy. By synthesizing regulatory guidance with advanced analytical principles, this guide serves as an authoritative resource for ensuring the accuracy, precision, and reliability of bioanalytical data in pharmacokinetic, toxicokinetic, and clinical studies.
Introduction: The Critical Role of Menaquinone-6 and its Deuterated Standard
Menaquinone-6 (MK-6) is a subtype of vitamin K2, a family of essential fat-soluble vitamins characterized by a methylated naphthoquinone ring and an aliphatic side chain composed of a specific number of isoprenoid residues.[1][2] MK-6, with its six isoprene units, is primarily synthesized by bacteria and plays a role in various physiological processes.[1][3][4] Accurate quantification of MK-6 in biological matrices is vital for nutritional research, clinical diagnostics, and pharmacokinetic (PK) studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this quantification due to its high sensitivity and specificity.[5] To achieve reliable results, a suitable internal standard is required to correct for variability during sample preparation, chromatography, and ionization.[6] A stable isotope-labeled internal standard (SIL-IS), such as Menaquinone-6-d7 (MK-6-d7), is the preferred choice.[7][8] MK-6-d7 is chemically identical to MK-6, except that seven hydrogen atoms have been replaced with deuterium.[9] This ensures it co-elutes and experiences similar matrix effects and ionization suppression as the analyte, while its mass difference allows for distinct detection by the mass spectrometer.[10]
However, the integrity of the entire analytical method hinges on the quality of this internal standard. The most critical quality attribute is its isotopic purity.
The Imperative of Isotopic Purity: Foundational Concepts
It is a practical impossibility to synthesize a SIL-IS with 100% isotopic purity.[11] The final product is inevitably a mixture of molecules with varying numbers of deuterium atoms, known as isotopologues. For a theoretically d7-labeled standard, this mixture will contain the desired d7 species alongside d6, d5, d4, and, most critically, the unlabeled d0 isotopologue (which is indistinguishable from the analyte).
Key Definitions:
-
Isotopic Enrichment: Refers to the percentage of a specific labeled position on a molecule that contains the heavy isotope (e.g., deuterium) instead of the light isotope (e.g., protium).[11] For example, an enrichment of 99% means that for any given labeled site, there is a 99% probability of finding a deuterium atom.
-
Isotopic Purity (Species Abundance): Refers to the percentage of the total population of molecules that have the desired isotopic composition.[11] For MK-6-d7, this is the percentage of molecules that are fully deuterated with seven deuterium atoms.
Establishing Scientifically Sound Purity Specifications
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized ICH M10 guideline, do not set an explicit percentage for isotopic purity.[12][13] Instead, they mandate that the internal standard must be "suitable for the specific use" and that its contribution to the analyte signal must be controlled and minimal.[7][14][15]
Based on industry best practices and regulatory expectations, the following specifications for Menaquinone-6-d7 are recommended to ensure a self-validating and trustworthy analytical system.
Table 1: Recommended Isotopic Purity Specifications for Menaquinone-6-d7
| Parameter | Specification | Rationale |
| Isotopic Purity (d7 Species) | ≥ 98% | Ensures the vast majority of the standard consists of the desired fully-labeled isotopologue, providing a stable and consistent response. This is a widely accepted industry benchmark for high-quality SIL-IS.[9] |
| Contribution of d0 Isotopologue | Signal contribution from the IS to the analyte channel in a zero sample (blank matrix + IS) must be < 5% of the analyte response at the Lower Limit of Quantification (LLOQ). | This is the most critical parameter for preventing analytical bias. It directly addresses regulatory concerns about interference and ensures that the IS does not artificially inflate the measured concentration of the analyte, especially at the lowest levels of the calibration curve.[7] |
| Sum of Other Isotopologues (d1-d6) | < 2% | Minimizes the complexity of the isotopologue profile and reduces the potential for unpredictable cross-contributions to other mass channels. |
| Chemical Purity | ≥ 99% | Guarantees that the observed signal is from the intended molecule and not from chemical impurities, which could interfere with the analysis or degrade over time.[16] |
Analytical Workflows for Purity Verification
Comprehensive characterization of MK-6-d7 is essential and should be performed using orthogonal analytical techniques. High-resolution mass spectrometry (HRMS) is ideal for determining the isotopologue distribution, while Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for confirming the location of the deuterium labels and overall enrichment.[17]
Workflow 1: Isotopic Purity Determination by LC-HRMS
This method provides a direct measurement of the relative abundance of each isotopologue (d0 through d7).
Diagram: LC-HRMS Workflow for Isotopic Purity
Caption: Workflow for determining the isotopologue distribution of MK-6-d7.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the MK-6-d7 standard in a high-purity solvent (e.g., methanol or acetonitrile) to a concentration suitable for MS detection without causing detector saturation (e.g., 100-1000 ng/mL).[18]
-
LC Separation: Inject the sample into an LC system. While chromatographic separation of isotopologues is not expected, the LC step is crucial for separating the MK-6-d7 from any chemical impurities.[19][20]
-
MS Acquisition: Analyze the eluent using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) in full-scan mode. The high resolution is necessary to clearly resolve the isotopic peaks and avoid spectral overlap.[20][21]
-
Data Extraction: Generate Extracted Ion Chromatograms (XICs) for the theoretical m/z of each isotopologue (d0 through d7). A narrow mass extraction window (e.g., ±5 ppm) should be used.
-
Peak Integration: Integrate the area under the curve for each XIC. Ensure consistent baseline and integration parameters across all chromatograms.[18]
-
Purity Calculation: Calculate the relative abundance of each isotopologue as a percentage of the total ion current from all isotopologues.
-
Isotopic Purity (% d7) = [Area(d7) / (Area(d0) + Area(d1) + ... + Area(d7))] x 100
-
Workflow 2: Isotopic Enrichment and Structural Verification by NMR
NMR spectroscopy provides orthogonal data to MS. ¹H-NMR is exceptionally sensitive for detecting and quantifying the small amounts of residual protons at the labeled sites.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a concentrated solution of the MK-6-d7 standard in a deuterated solvent (e.g., CDCl₃). Add a known quantity of a certified quantitative NMR (qNMR) internal standard that has a distinct, non-overlapping signal.
-
¹H-NMR Acquisition: Acquire a quantitative ¹H-NMR spectrum. A sufficient number of scans and an adequate relaxation delay (D1) must be used to ensure accurate integration.
-
Data Processing: Process the spectrum (phasing, baseline correction).
-
Integration and Calculation:
-
Identify the signals corresponding to the residual protons at the deuterated positions in the MK-6-d7 molecule.
-
Identify the signal from the qNMR reference standard.
-
Compare the integral of the residual proton signals to the integral of the reference standard. This allows for the calculation of the amount of non-deuterated species, and by extension, the overall isotopic enrichment.[11]
-
Table 2: Comparison of MS and NMR for Purity Analysis
| Feature | Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) |
| Primary Output | Relative abundance of all isotopologues (d0-d7).[22] | Overall isotopic enrichment; confirmation of deuteration sites.[17] |
| Sensitivity | Very high (sub-ng/mL). | Lower (mg quantities typically required). |
| Key Advantage | Provides a complete isotopologue distribution profile, essential for identifying the critical d0 impurity. | Provides structural confirmation and can identify isotopic scrambling (deuterium in unintended positions).[11] |
| Key Limitation | Does not confirm the location of the deuterium labels. | Does not provide a full isotopologue distribution; less sensitive to trace-level impurities. |
| Recommendation | Mandatory for verifying isotopologue profile and d0 contribution. | Highly Recommended for initial characterization and structural validation. |
Consequences of Inadequate Purity: A Logic-Based Risk Assessment
Using an MK-6-d7 standard that fails to meet the established purity requirements introduces significant risk into the drug development pipeline. The cascading effects can compromise data integrity and lead to costly delays.
Diagram: Risk Cascade of Impure Internal Standard
Caption: Logical flow from substandard material to compromised study integrity.
Conclusion
The use of a well-characterized, high-purity Menaquinone-6-d7 internal standard is not merely a recommendation but a fundamental requirement for robust and reliable bioanalytical assays. Adherence to the specifications outlined in this guide—specifically an isotopic purity of ≥98% for the d7 species and a d0 contribution of <5% at the LLOQ—ensures that the internal standard is fit for purpose. By implementing rigorous analytical workflows utilizing both high-resolution mass spectrometry and NMR spectroscopy, researchers can validate the quality of their standards, mitigate analytical risk, and generate high-fidelity data that can withstand scientific and regulatory scrutiny. This commitment to analytical excellence is paramount to the integrity of the drug development process.
References
-
Title: Isotopic Purity Using LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]
-
Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Source: Bioanalysis Journal URL: [Link]
-
Title: Determination of Isotopic Purity by Accurate Mass LC/MS Source: ResearchGate URL: [Link]
-
Title: ICH guideline M10 on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS Source: Almac Group URL: [Link]
-
Title: Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry Source: PubMed URL: [Link]
-
Title: How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide Source: YouTube URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods (RSC Publishing) URL: [Link]
-
Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: The role of menaquinones (vitamin K2) in human health Source: British Journal of Nutrition URL: [Link]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Isotopic analysis by nuclear magnetic resonance Source: Wikipedia URL: [Link]
-
Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS Source: National Measurement Institute, Australia URL: [Link]
-
Title: Menaquinone-6 (Compound) Source: Exposome-Explorer URL: [Link]
-
Title: How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy? Source: ResearchGate URL: [Link]
-
Title: Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API Source: C&EN URL: [Link]
-
Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]
-
Title: Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography Source: ScienceOpen URL: [Link]
-
Title: Importance of Utilizing Natural Isotopologue Transitions in Expanding the Linear Dynamic Range of LC-MS/MS Assay for Small-Molecule Pharmacokinetic Sample Analysis – A mini-review Source: PMC URL: [Link]
-
Title: New Aspects of Vitamin K Research with Synthetic Ligands: Transcriptional Activity via SXR and Neural Differentiation Activity Source: MDPI URL: [Link]
-
Title: Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry Source: ACS Publications URL: [Link]
-
Title: Synthesis, Properties, and Reactions of Vitamin K Analogs Source: Minds@UW URL: [Link]
-
Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry Source: SciSpace URL: [Link]
-
Title: Menaquinone 6 | C41H56O2 Source: PubChem - NIH URL: [Link]
-
Title: Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry Source: bevital.no URL: [Link]
-
Title: Chemical Analysis of an Isotopically Labeled Molecule Using Two-Dimensional NMR Spectroscopy at 34 μT Source: ACS Omega URL: [Link]
-
Title: 4.7: NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis and anticancer evaluation of vitamin K3 analogues Source: Scilit URL: [Link]
-
Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Vitamin K (phylloquinone and menaquinones) in foods – Cost-effective quantification by LC- ESI-MS/MS Source: ScienceDirect URL: [Link]
-
Title: Vitamin K2 Source: Wikipedia URL: [Link]
-
Title: The Selection of Internal Standards in the Absence of Isotopes Source: WelchLab URL: [Link]
-
Title: LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population Source: Semantic Scholar URL: [Link]
Sources
- 1. The role of menaquinones (vitamin K2) in human health | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. Vitamin K2 - Wikipedia [en.wikipedia.org]
- 3. Exposome-Explorer - Menaquinone-6 (Compound) [exposome-explorer.iarc.fr]
- 4. Menaquinone 6 | C41H56O2 | CID 5283547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. isotope.com [isotope.com]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. m.youtube.com [m.youtube.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. almacgroup.com [almacgroup.com]
- 21. researchgate.net [researchgate.net]
- 22. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Menaquinone-6 (MK-6) in Biological Matrices using Stable Isotope Dilution LC-MS/MS
Abstract & Introduction
Menaquinone-6 (MK-6) is a specific homolog of Vitamin K2 produced primarily by obligate anaerobes in the human gut, such as Eubacterium lentum and Bacteroides species. Unlike MK-4 (tissue-derived) or MK-7 (dietary/fermented food origin), MK-6 serves as a unique biomarker for gut microbiota activity and has potential implications in localized tissue carboxylation.
Quantifying MK-6 is analytically challenging due to its extreme lipophilicity (
This protocol details a robust LC-MS/MS methodology using Menaquinone-6-d7 as an internal standard. The use of a deuterated isotopologue is critical; it co-elutes (or nearly co-elutes) with the analyte, experiencing the exact same matrix suppression and extraction inefficiencies, thereby providing a self-correcting quantification system.
Physicochemical Properties[1][2][3][4]
Understanding the chemistry of the analyte and its standard is the foundation of the method.
| Property | Menaquinone-6 (Analyte) | Menaquinone-6-d7 (Internal Standard) |
| Formula | ||
| Molecular Weight | 580.9 g/mol | 587.9 g/mol |
| Monoisotopic Mass | 580.4280 | 587.4720 |
| Lipophilicity (LogP) | ~10.5 | ~10.5 |
| Solubility | Soluble in Hexane, Chloroform, Ethanol. Insoluble in water. | Same as analyte. |
| Label Position | N/A | Typically per-deuterated on the menadione ring (d4-benzene + d3-methyl). |
Experimental Workflow
The following diagram outlines the critical path from sample collection to data acquisition. Note the emphasis on light protection.
Caption: Workflow for MK-6 extraction. Amber glassware is mandatory to prevent photo-oxidation of the quinone ring.
Detailed Protocol
Sample Preparation (Liquid-Liquid Extraction)
Rationale: Vitamin K is too lipophilic for standard C18 Solid Phase Extraction (SPE) without significant loss. LLE with hexane provides the cleanest extract for this specific lipid class.
-
Preparation: Perform all steps under yellow light or low light. Use amber glass vials.
-
Spiking: Aliquot
of plasma (or homogenized fecal slurry) into a glass tube. -
Internal Standard: Add
of MK-6-d7 working solution ( in ethanol). Vortex for 10 seconds.[1]-
Note: The IS must be added before any extraction solvent to compensate for recovery losses.
-
-
Precipitation: Add
of Ethanol. Vortex for 1 minute to denature proteins and disrupt lipoprotein complexes. -
Extraction: Add
of n-Hexane . Cap tightly and shake/vortex vigorously for 5 minutes. -
Phase Separation: Centrifuge at
for 10 minutes at . -
Transfer: Transfer the upper organic layer (Hexane) to a fresh amber glass vial.
-
Optional: Repeat extraction with another
hexane for higher recovery, though single extraction is usually sufficient with IS correction.
-
-
Drying: Evaporate the hexane under a gentle stream of Nitrogen at
. Do not over-dry (remove vial immediately upon dryness to prevent adsorption to glass). -
Reconstitution: Reconstitute in
of Methanol/Isopropanol (1:1). Transfer to an HPLC vial with a glass insert.
LC-MS/MS Conditions[2][4][6][7][8]
Rationale: Atmospheric Pressure Chemical Ionization (APCI) is preferred over Electrospray Ionization (ESI) for Vitamin K. Menaquinones are neutral lipids and ionize poorly in ESI unless additives (ammonium fluoride) are used. APCI utilizes charge transfer reactions that are highly efficient for quinones.
Chromatography (HPLC/UHPLC):
-
Column: Kinetex C18 (
) or equivalent.-
Alternative: Use a C30 column if separation from isomeric MK-6 forms (cis/trans) is required.
-
-
Mobile Phase A: Methanol +
Formic Acid + Ammonium Formate. -
Mobile Phase B: Isopropanol +
Formic Acid + Ammonium Formate. -
Gradient:
-
0.0 min: 95% A
-
2.0 min: 95% A
-
8.0 min: 5% A (95% B)
-
10.0 min: 5% A
-
10.1 min: 95% A (Re-equilibration)
-
-
Flow Rate:
. -
Column Temp:
.
Mass Spectrometry (APCI+):
-
Source: APCI Positive Mode.
-
Corona Current:
(Critical parameter for APCI). -
Source Temp:
. -
Collision Gas: Argon or Nitrogen.
MRM Transitions
The following transitions monitor the protonated precursor
| Compound | Precursor ( | Product ( | Collision Energy (eV) | Dwell Time (ms) |
| Menaquinone-6 | 25 - 35 | 100 | ||
| Menaquinone-6-d7 | 25 - 35 | 100 |
Technical Note: The product ion
Mechanism of Internal Standard Correction
The following diagram illustrates why MK-6-d7 is superior to structural analogs (like Vitamin K1) for correcting matrix effects.
Caption: Isotope Dilution Mechanism. Because MK-6 and MK-6-d7 co-elute, they experience the exact same suppression from phospholipids. The ratio remains constant, ensuring accuracy.
Method Validation & Troubleshooting
Validation Criteria (FDA/EMA Guidelines)
-
Linearity:
( ). -
Accuracy:
of nominal value. -
Recovery: Absolute recovery is less critical due to the IS, but should exceed 50% to ensure detection limits.
-
Isotope Effect: Deuterated compounds may elute slightly earlier than non-deuterated analogs on C18 columns (approx. 0.05 - 0.1 min shift). Ensure your integration windows account for this.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Sensitivity | Source Contamination or Photo-degradation. | Clean APCI corona needle. Ensure all samples were processed in amber vials. |
| High Background | Contaminated Mobile Phase. | Use LC-MS grade solvents only. Add Ammonium Formate to buffer the ionization. |
| Signal Carryover | Lipophilic adsorption to injector loop. | Use a needle wash of Isopropanol:Hexane (1:1) or Chloroform:Methanol.[1][2] |
| No IS Peak | Wrong Transition. | Check if IS is ring-labeled ( |
References
-
Riphagen, I. J., et al. (2016). "Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry." Clinical Chemistry and Laboratory Medicine, 54(7), 1201–1210.
-
Booth, S. L., et al. (2019). "A concise review of quantification methods for determination of vitamin K in various biological matrices." Journal of Chromatography B.
-
Dunovska, K., et al. (2019).[3] "LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population." Journal of Clinical Laboratory Analysis.
-
Thermo Fisher Scientific. "LC-MS/MS Quantitative Analysis of the Vitamin K’s and their Metabolites in Serum." Application Note.
-
Phenomenex. "Separation of Vitamin K Compounds by LC-MS/MS Analysis." Application Note.
Sources
Application Note: Precision Preparation of Menaquinone 6-d7 (MK-6-d7) Stock Solutions for LC-MS/MS
Abstract & Scope
Menaquinone-6 (MK-6) is a specific bacterial-derived subtype of Vitamin K2 (menaquinones) with a farnesyl-farnesyl side chain.[1] In quantitative LC-MS/MS profiling of Vitamin K, the use of a deuterated internal standard (IS), such as Menaquinone 6-d7 (MK-6-d7) , is critical to correct for ionization suppression, matrix effects, and extraction losses.[1]
However, MK-6-d7 is highly lipophilic, photolabile, and prone to adsorption on laboratory plastics.[1] This guide outlines a rigorous protocol for preparing stable, accurate stock solutions, emphasizing the physicochemical causality behind every step to ensure assay reproducibility.
Physicochemical Constraints & Strategy
Before handling the standard, the analyst must understand the three primary failure modes for Vitamin K solutions:
-
Photodegradation: The quinone moiety is extremely sensitive to UV and visible light, rapidly degrading into cis-isomers or epoxy-quinones.[1]
-
Strategic Response: All handling must occur under yellow monochromatic light (sodium lamp) or in amber glassware wrapped in aluminum foil.
-
-
Adsorption (The "Stickiness" Factor): As a highly lipophilic molecule (LogP > 10), MK-6-d7 will hydrophobically bond to polypropylene (PP) and polyethylene (PE) surfaces.[1]
-
Strategic Response:Glass only. Use silanized amber glass vials to minimize surface activity.
-
-
Solubility Profile: MK-6 is insoluble in water.[1] It is soluble in hexane, chloroform, and ethanol, but less soluble in pure methanol at high concentrations.[1]
-
Strategic Response: Primary stocks are prepared in Ethanol (EtOH) or Isopropanol (IPA) , not Methanol, to ensure complete solvation before dilution.[1]
-
Materials & Equipment
-
Analyte: Menaquinone 6-d7 (Check CoA for specific isotopic purity, typically >98 atom % D).[1]
-
Solvents (LC-MS Grade):
-
Hardware:
-
Class A Volumetric Flasks (Amber glass).[1]
-
Gastight Syringes (Hamilton type) – Avoid plastic pipette tips for stock transfers.
-
Silanized Amber Glass Vials (2 mL and 4 mL).
-
Nitrogen Evaporator (optional for concentration verification).
-
Protocol: Primary Stock Preparation (Master Stock)
Target Concentration: 100 µg/mL (Example) Solvent: Absolute Ethanol (or 1:1 Ethanol/Hexane for higher concentrations)
Step 1: Environmental Control
Ensure the workspace is shielded from direct sunlight. Turn on yellow safety lights. If yellow lights are unavailable, wrap all glassware in foil before beginning.[1]
Step 2: Weighing & Solvation
-
Note on Ampoules: If the standard arrives as a liquid in a sealed ampoule, do not rely on the volume printed on the label. Quantitatively transfer the entire content by rinsing the ampoule multiple times into a volumetric flask.
-
Solid Standard:
-
Weigh approximately 1.0 mg of MK-6-d7 into a 10 mL amber volumetric flask. Record the exact mass to 0.001 mg.
-
Add ~5 mL of Absolute Ethanol .
-
Sonicate for 5 minutes. Reasoning: Visual clarity does not guarantee molecular dispersion. Sonication breaks up micro-aggregates common in lipophilic compounds.
-
Dilute to volume with Ethanol. Cap and invert 10 times.
-
Step 3: Isotopic Purity Correction
Deuterated standards are not 100% pure. You must correct the concentration based on the chemical purity (CP) and isotopic purity (IP) provided in the Certificate of Analysis (CoA).
[1]-
CP (Chemical Purity): Chromatographic purity (e.g., 0.98).[1]
-
IP (Isotopic Purity): Fraction of d7 species vs d0-d6 species (e.g., 0.99).[1]
Protocol: Working Standard Preparation
Target Concentration: 100 ng/mL - 1 µg/mL Solvent: Methanol or Acetonitrile (depending on mobile phase)[1]
-
Transfer: Using a gastight glass syringe , withdraw the required aliquot of the Primary Stock.
-
Critical: Do not use plastic pipette tips. The lipophilic MK-6-d7 can adsorb to the plastic tip within seconds, altering the transferred mass.[1]
-
-
Dilution: Dispense into a silanized amber vial containing the dilution solvent (e.g., Methanol).
-
Storage: Flush the headspace with Nitrogen gas to prevent oxidation. Cap with PTFE-lined caps (no rubber contact).[1] Store at -80°C .
Visualization: Workflow & Stability Logic
Diagram 1: Preparation Workflow
This diagram illustrates the critical decision points to prevent analyte loss.
Figure 1: Critical workflow for MK-6-d7 preparation highlighting risk mitigation steps.
Diagram 2: Stability & Degradation Pathways
Understanding why the protocol is strict ensures compliance.
Figure 2: Degradation pathways of Menaquinones leading to analytical error.[1]
Quality Control (Self-Validation)
Every stock solution must be validated before use in critical assays.
A. UV Spectrophotometry Verification
Because gravimetric errors occur, verify the concentration using the molar extinction coefficient (
-
Wavelengths: Scan 200–400 nm. Look for characteristic Quinone maxima at 248 nm and 269 nm .
-
Criteria: The ratio of Abs(248)/Abs(269) should be consistent with literature (approx 1.0–1.1 for K2 series).
B. LC-MS/MS System Suitability
Inject the working standard (e.g., 100 ng/mL) to verify:
-
Retention Time: Must match the non-deuterated MK-6 reference (slight shift possible due to deuterium isotope effect, usually elutes slightly earlier).
-
MRM Transitions:
-
Cross-Contribution: Inject the IS alone and monitor the native MK-6 channel. There should be <0.5% signal (isotopic purity check).
Troubleshooting Table
| Issue | Observation | Root Cause | Solution |
| Low Recovery | Low area counts in fresh stock.[1] | Adsorption to plastic. | Switch to silanized glass; eliminate plastic tips. |
| Split Peaks | Doublet peak in chromatogram. | Photodegradation (Cis/Trans). | Prepare new stock under yellow light. |
| Precipitation | Cloudy solution upon freezing. | Solubility limit exceeded. | Use Ethanol/Hexane mix instead of pure Methanol. |
| Signal Drift | Decreasing response over time. | Oxidation. | Store under Nitrogen; use antioxidants (BHT) if permitted. |
References
-
Riphagen, I. J., et al. (2016).[1] "Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry." Clinical Chemistry and Laboratory Medicine.
-
Fusaro, M., et al. (2017).[1] "Vitamin K determination in human plasma by HPLC-MS/MS." Journal of Chromatography B.
-
PubChem. (2025).[1][2] "Menaquinone 6 | C41H56O2."[1][2] National Library of Medicine. [1]
-
ResolveMass Laboratories. (2025). "Deuterated Standards for LC-MS Analysis." ResolveMass.
-
Sigma-Aldrich. (2025).[1] "Menaquinone (K2) Analytical Standard SDS and Handling." Merck KGaA.
Sources
Application Note: A Systematic Approach to Optimizing MRM Transitions for the Quantification of Menaquinone 6-d7 by LC-MS/MS
Abstract
This application note provides a detailed, field-proven protocol for the development and optimization of Multiple Reaction Monitoring (MRM) transitions for Menaquinone 6-d7 (MK-6-d7) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Menaquinone 6-d7 is a stable isotope-labeled internal standard, critical for the accurate quantification of its unlabeled counterpart, Menaquinone 6 (MK-6), in complex biological matrices. We will elucidate the causal reasoning behind each experimental step, from initial analyte characterization and precursor ion selection to the systematic optimization of collision energies for maximal sensitivity and specificity. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods for vitamin K analogs.
Introduction: The Rationale for MK-6-d7 and MRM
Menaquinones, a class of compounds known as Vitamin K2, are essential fat-soluble vitamins that play a crucial role in blood coagulation and bone metabolism.[1][2] Menaquinone-6 (MK-6), with its six isoprenoid units, is a significant member of this family.[3] Accurate quantification of menaquinones in biological samples like plasma or serum is challenging due to their low endogenous concentrations and lipophilic nature, which can lead to significant matrix effects.[1][4]
To overcome these challenges, stable isotope-labeled internal standards (SIL-IS) are employed. Menaquinone 6-d7 (MK-6-d7) is the ideal SIL-IS for MK-6, as it co-elutes chromatographically and exhibits identical ionization behavior, but is distinguishable by its mass.[5] This allows for precise correction of matrix effects and variations in sample preparation.
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, offers unparalleled sensitivity and selectivity for quantitative analysis.[6] The MRM technique involves isolating a specific precursor ion (Q1), fragmenting it in a collision cell (Q2), and monitoring a specific product ion (Q3). This high degree of specificity is essential for differentiating the analyte from a complex background. This document outlines the logical workflow for optimizing these MRM parameters for MK-6-d7.
Foundational Methodology: LC-MS System Configuration
A robust chromatographic separation is a prerequisite for high-quality mass spectrometry. The following provides a typical starting point for the analysis of menaquinones.
Recommended Liquid Chromatography (LC) Method
Given the nonpolar nature of menaquinones, a reversed-phase separation is standard. A PFP (Pentafluorophenyl) column can offer alternative selectivity for aromatic compounds compared to standard C18 phases.[7][8]
| Parameter | Value | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and short run times. |
| Column | Accucore PFP (100 x 2.1 mm, 2.6 µm) or equivalent | PFP stationary phase offers unique π-π interactions beneficial for separating aromatic quinones.[7] |
| Mobile Phase A | 0.1% Formic Acid and 5mM Ammonium Formate in Water | Standard aqueous phase for reversed-phase chromatography. Ammonium formate aids in protonation for positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic solvent for eluting lipophilic analytes. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | |
| Gradient | 90% B (0-1 min), 90-100% B (1-3 min), 100% B (3-5 min), 90% B (5.1-7 min) | A rapid gradient is often sufficient for separating menaquinones from earlier-eluting interferences.[7] |
Mass Spectrometry (MS) Initial Settings
Menaquinones can be ionized effectively by either Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), typically in positive ion mode. APCI can be advantageous for less polar compounds, while modern ESI sources demonstrate excellent performance.[9][10]
| Parameter | Value | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative MRM analysis. |
| Ionization Mode | Positive ESI or APCI | Menaquinones readily form positive ions, often as protonated molecules ([M+H]+) or adducts.[10] |
| Capillary Voltage | 3.5 kV | Typical starting voltage for ESI. |
| Source Temp. | 150 °C | |
| Desolvation Gas | Nitrogen | |
| Desolvation Temp. | 400 °C | Ensures efficient evaporation of the mobile phase. |
| Collision Gas | Argon | Standard inert gas for Collision-Induced Dissociation (CID). |
Protocol: Systematic MRM Transition Optimization
The optimization process is a logical sequence designed to identify the most sensitive and specific precursor-to-product ion transitions for MK-6-d7.
Workflow for MRM Optimization
Caption: A systematic workflow for optimizing MRM transitions for a target analyte.
Step 1: Precursor Ion Identification
Objective: To determine the most abundant and stable parent ion of MK-6-d7 formed in the ion source.
-
Analyte Information:
-
Procedure:
-
Prepare a working standard of MK-6-d7 at approximately 100-200 ng/mL in a solution mimicking the LC mobile phase (e.g., 50:50 methanol:water).
-
Infuse the solution directly into the mass spectrometer at a low flow rate (5-10 µL/min).
-
Acquire data in full scan mode (e.g., m/z 100-800) to observe the generated ions.
-
Expected Observation: In positive ion mode, the primary ion observed should be the protonated molecule, [M+H]⁺, at m/z 588.5 . Depending on mobile phase additives and source conditions, sodium [M+Na]⁺ (m/z 610.5) or ammonium [M+NH₄]⁺ (m/z 605.5) adducts may also be present.[11][12] The protonated molecule is generally preferred for its direct structural relationship and often higher fragmentation efficiency.
-
Step 2: Product Ion Discovery and Selection
Objective: To identify the most intense and structurally significant fragment ions (product ions) of the MK-6-d7 precursor.
-
Mechanism of Fragmentation: The fragmentation of menaquinones via Collision-Induced Dissociation (CID) is a well-understood process.[13] The most common cleavage occurs at the bond between the naphthoquinone ring and the aliphatic isoprenoid side chain. This results in a characteristic fragment corresponding to the naphthoquinone moiety.
-
For unlabeled menaquinones, this fragment typically appears at m/z 187.[14]
-
For MK-6-d7, the labeling is on the naphthoquinone ring. Therefore, the mass of this characteristic fragment will be shifted by +7 Da.
-
Caption: Proposed fragmentation pathway for the [M+H]+ ion of Menaquinone 6-d7.
-
Procedure:
-
Set the first quadrupole (Q1) to isolate the chosen precursor ion (m/z 588.5).
-
Perform a product ion scan by scanning the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-600).
-
Execute this scan at several different collision energy (CE) values (e.g., 15 eV, 30 eV, 45 eV) to observe the full range of possible fragments.[15]
-
Expected Observation: The most prominent peak in the product ion spectrum should be at m/z 194.1 , corresponding to the deuterated 2-methyl-1,4-naphthoquinone fragment.[14] Other, less intense fragments may also be observed, which can serve as "qualifier" ions.
-
Step 3: Collision Energy (CE) Optimization
Objective: To determine the precise collision energy that yields the maximum intensity for each selected precursor-product ion pair (transition).
-
Procedure:
-
Set up an MRM method in the instrument software. Define the transitions to be tested based on the results of the product ion scan. For MK-6-d7, this would primarily be 588.5 → 194.1. If a suitable secondary fragment was found (e.g., m/z 166.1), create a second transition: 588.5 → 166.1.
-
Inject the MK-6-d7 working standard onto the LC-MS/MS system.
-
For each transition, perform an automated CE optimization experiment. The software will inject the sample repeatedly while systematically ramping the CE value (e.g., from 5 eV to 60 eV in 2 eV increments).
-
The software plots the resulting signal intensity against the collision energy. The optimal CE is the value at the apex of this curve.
-
Results: Finalized MRM Method
Following the systematic optimization protocol, a robust and sensitive MRM method for Menaquinone 6-d7 can be established. The primary transition is used for quantification due to its high intensity, while a secondary transition serves as a qualifier to confirm the identity of the analyte, adding a crucial layer of analytical confidence.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Optimized Collision Energy (eV) |
| MK-6-d7 | 588.5 | 194.1 | Quantifier | ~35 - 45 |
| MK-6-d7 | 588.5 | 166.1 | Qualifier | ~50 - 60 |
| MK-6 (Unlabeled) | 581.4 | 187.1 | Quantifier | ~35 - 45 |
Note: The values for Collision Energy are typical and must be determined empirically on the specific instrument being used. The transition for the unlabeled MK-6 is included for context, as it would be optimized concurrently in a typical method development process.
Conclusion
This application note details a systematic, evidence-based protocol for the optimization of mass spectrometry transitions for Menaquinone 6-d7. By logically progressing from precursor ion identification to product ion discovery and finally to collision energy optimization, researchers can develop a highly specific and sensitive MRM method. This robust analytical foundation is paramount for the accurate quantification of Menaquinone 6 in complex matrices, supporting advanced research in nutrition, pharmacology, and clinical diagnostics. The principles outlined herein are broadly applicable to the method development for other menaquinones and their respective stable isotope-labeled internal standards.
References
-
Lis-Kuberka, J., & Orczyk-Pawiłowicz, M. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. Journal of Chromatography B, 1128, 121786. [Link]
-
Waters Corporation. (n.d.). Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research. Waters Application Note. [Link]
-
Riphagen, I. J., van der Molen, J. C., & van Faassen, M. (2015). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine, 53(12), 1201-1208. [Link]
-
Koivu, M., Lapatto, J., & Suominen, P. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. Scientific Reports, 9(1), 13531. [Link]
-
Meinitzer, A., Enko, D., & Zelzer, S., et al. (2022). Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements. Clinical Chemistry and Laboratory Medicine, 60(7), 1011-1019. [Link]
-
ARUP Laboratories. (2023). Development and Validation of a New Quantitative LC-MS/MS Method for Vitamin K1 in Plasma and Serum. Clinical Chemistry, 69(Supplement_1), i163. [Link]
-
Vitas AS. (n.d.). Quantification of Vitamin K1 and menaquionones (MK4, MK5, MK6, MK7, MK8, MK9) in plasma using LC-MS/MS. Vitas Analytical Services. [Link]
-
Semantic Scholar. (n.d.). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. [Link]
-
ResearchGate. (n.d.). Representative mass spectra of menaquinones (MKs). [Link]
-
PubMed. (n.d.). Collision induced dissociation studies of alkali metal adducts of tetracyclines and antiviral agents by electrospray ionization, hydrogen/deuterium exchange and multiple stage mass spectrometry. [Link]
-
PubMed. (n.d.). Studies of negative ions by collision-induced decomposition and hydrogen-deuterium exchange techniques. [Link]
-
ACS Publications. (2010). Separation and identification of structural isomers by quadrupole collision-induced dissociation-hydrogen/deuterium exchange-infrared multiphoton dissociation (QCID-HDX-IRMPD). Journal of the American Society for Mass Spectrometry. [Link]
-
Pharmaffiliates. (n.d.). Menaquinone 6-d7. [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. [Link]
-
Musiał, K., & Młynarz, P. (2018). Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. Molecules, 23(5), 1076. [Link]
-
American Institute of Physics. (1998). Deuterium isotope effects in collision-induced dissociation and photodissociation of the „N2O,H2O… cluster ion. The Journal of Chemical Physics. [Link]
-
Caramedica, G., et al. (2014). Rapid, high performance method for the determination of vitamin K(1), menaquinone-4 and vitamin K(1) 2,3-epoxide in human serum and plasma using liquid chromatography-hybrid quadrupole linear ion trap mass spectrometry. Journal of Chromatography A, 1331, 78-86. [Link]
-
Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Application Note. [Link]
-
Exposome-Explorer. (n.d.). Menaquinone-6 (Compound). [Link]
-
PubChem. (n.d.). Menaquinone 6. [Link]
-
Yuan, T., et al. (2019). A concise review of quantification methods for determination of vitamin K in various biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 166, 299-311. [Link]
-
MDPI. (2023). Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile. Fermentation. [Link]
-
ACS Publications. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. Environmental Science & Technology. [Link]
Sources
- 1. vitas.no [vitas.no]
- 2. Menaquinone 6 | C41H56O2 | CID 5283547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exposome-Explorer - Menaquinone-6 (Compound) [exposome-explorer.iarc.fr]
- 4. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Rapid, high performance method for the determination of vitamin K(1), menaquinone-4 and vitamin K(1) 2,3-epoxide in human serum and plasma using liquid chromatography-hybrid quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
- 10. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 14. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples [mdpi.com]
- 15. agilent.com [agilent.com]
Simultaneous Quantification of Vitamin K2 Homologs (MK-4, MK-6, MK-7) in Human Plasma via LC-APCI-MS/MS
Application Note: AN-VK2-MS-2026
Abstract
This application note details a robust, high-sensitivity protocol for the simultaneous quantification of Menaquinone-4 (MK-4), Menaquinone-6 (MK-6), and Menaquinone-7 (MK-7) in human plasma. Vitamin K2 analysis is historically challenged by low endogenous concentrations (<1 ng/mL), lipophilicity, and significant matrix interference from plasma phospholipids.
By utilizing Atmospheric Pressure Chemical Ionization (APCI) rather than Electrospray Ionization (ESI), we significantly reduce susceptibility to matrix effects. Furthermore, the incorporation of deuterated internal standards (
Introduction & Biological Context
Vitamin K2 (menaquinones) plays a critical role in extra-hepatic carboxylation, influencing bone mineralization (via osteocalcin) and vascular calcification inhibition (via Matrix Gla Protein).
-
MK-4: Short half-life, tissue-specific (synthesized from Phylloquinone).
-
MK-7: Long half-life, bacterial origin (fermented foods), high bioavailability.
-
MK-6: A less common but biologically relevant vitamer, often neglected in standard panels but critical for comprehensive microbiome-gut axis studies.
The Analytical Challenge: Menaquinones are neutral, highly lipophilic lipids. Standard ESI often suffers from poor ionization efficiency and severe suppression by co-eluting phospholipids. This protocol employs APCI, which utilizes a corona discharge to ionize the solvent (creating a reagent gas) which then protonates the analyte via chemical ionization, offering superior sensitivity for neutral lipids.
Materials & Reagents
Standards
-
Analytes: Authentic standards for MK-4, MK-6, and MK-7 (purity >98%).
-
Internal Standards (IS):
-
-Menaquinone-4 (
-MK-4) -
-Menaquinone-7 (
-MK-7)[1] -
Note: If
-MK-6 is unavailable, -MK-7 is used as the surrogate IS for MK-6 due to retention time proximity.
-
-Menaquinone-4 (
Reagents
-
Extraction Solvent:
-Hexane (HPLC Grade). -
Precipitation Agent: Ethanol (Absolute).
-
Mobile Phase: Methanol (LC-MS grade), Isopropanol (LC-MS grade), Formic Acid.
-
Matrix: Lipid-stripped human plasma (for calibration curves).
Experimental Workflow
The following diagram outlines the critical path from sample collection to data acquisition. Note the emphasis on light protection, as Vitamin K is photo-labile.
Figure 1: End-to-end workflow for Vitamin K2 extraction and analysis.[2] Note the use of Amber Glass to prevent photo-degradation.[2]
Detailed Protocol
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE with hexane is chosen over Solid Phase Extraction (SPE) for this specific application because menaquinones are extremely hydrophobic. Hexane provides excellent recovery of the non-polar K2 vitamins while leaving behind many polar plasma interferences.
-
Environment: Dim overhead lights and use amber glassware. Vitamin K degrades rapidly under UV/fluorescent light.
-
Spiking: Transfer 200 µL of plasma into a 2 mL amber microcentrifuge tube. Add 10 µL of Internal Standard working solution (containing 100 ng/mL of
-MK-4 and -MK-7).-
Self-Validation: The IS is added before any manipulation to track extraction loss.
-
-
Precipitation: Add 400 µL of Ethanol . Vortex vigorously for 60 seconds.
-
Mechanism: Ethanol denatures proteins (releasing bound Vitamin K) and disrupts the lipid micelles.
-
-
Extraction: Add 1000 µL of
-Hexane . Vortex for 5 minutes (or use a shaker plate). -
Phase Separation: Centrifuge at 3,000
g for 10 minutes at 4°C. -
Transfer: Carefully pipette 800 µL of the upper organic layer (Hexane) into a fresh amber glass vial. Avoid disturbing the aqueous/protein pellet.
-
Drying: Evaporate the solvent under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Dissolve the residue in 50 µL of Methanol/Isopropanol (1:1 v/v). Vortex for 1 minute and transfer to an autosampler vial with a low-volume insert.
LC-MS/MS Conditions
Chromatography (LC)
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Kinetex C18 EVO, 2.6 µm,
mm (Phenomenex) or equivalent.-
Why C18? Sufficient retentivity for hydrophobic lipids.
-
-
Mobile Phase A: Methanol + 0.1% Formic Acid.[3]
-
Mobile Phase B: Isopropanol + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 100% A (Focusing)
-
1.0 min: 100% A
-
5.0 min: 50% A / 50% B
-
7.0 min: 5% A / 95% B (Elution of MK-7)
-
9.0 min: 5% A / 95% B
-
9.1 min: 100% A (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 10 µL.
Mass Spectrometry (MS/MS)
-
Parameters:
-
Corona Current: 4.0 µA
-
Source Temp: 350°C (High temp required to volatilize lipids)
-
Probe Temp: 400°C
-
MRM Transitions: All menaquinones share a common product ion at m/z 187.1 (the naphthoquinone ring structure).
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) | Internal Standard Ref |
| MK-4 | 445.5 | 187.1 | 50 | 25 | |
| MK-6 | 581.8 | 187.1 | 50 | 28 | |
| MK-7 | 650.0 | 187.1 | 50 | 30 | |
| 452.5 | 194.1 | 20 | 25 | (Self) | |
| 657.0 | 194.1 | 20 | 30 | (Self) |
Logic of the Deuterated Standard (Self-Validation)
The use of deuterated standards is not merely a regulatory requirement; it is the mathematical anchor of the assay.
-
Extraction Efficiency Correction: If the LLE step only recovers 85% of the lipids, the
-IS (added at the start) will also be recovered at 85%. The ratio remains constant, negating the error. -
Matrix Effect Compensation: In APCI, co-eluting lipids can sometimes suppress the corona discharge efficiency. Since the deuterated standard co-elutes (or elutes extremely close) to the analyte, it experiences the exact same suppression. The ratio corrects for this signal loss.
Troubleshooting & Quality Control
Use the following logic tree to diagnose assay failures.
Figure 2: Diagnostic logic for common LC-APCI-MS/MS failures in Vitamin K analysis.
Expected Results & Validation Criteria
| Parameter | Acceptance Criteria | Notes |
| Linearity ( | Range: 0.05 – 10 ng/mL | |
| LLOQ | 0.05 ng/mL | Signal-to-Noise > 10:1 |
| Accuracy | 85% – 115% | Of nominal concentration |
| Precision (CV) | Intra- and Inter-day | |
| Recovery | Absolute recovery (Area vs. neat std) |
Note on MK-6: As MK-6 elutes between MK-4 and MK-7, ensure your gradient is shallow enough between 5 and 7 minutes to prevent overlap with endogenous plasma interferences.
References
-
Riphagen, I. J., et al. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry with atmospheric pressure chemical ionization.[6] Clinical Chemistry and Laboratory Medicine, 54(7), 1201-1210.
-
Klapkova, E., et al. (2018). Simultaneous determination of vitamin K1, MK-4, and MK-7 in human serum by LC-MS/MS.[7] Journal of Clinical Laboratory Analysis, 33(4), e22840.
-
Waters Corporation. (2013). Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography. Application Note.
-
Sato, T., et al. (2003). Sensitive determination of menaquinone-4 in human plasma by LC-MS/MS with atmospheric pressure chemical ionization. Biological and Pharmaceutical Bulletin, 26(6).
Sources
- 1. researchgate.net [researchgate.net]
- 2. bevital.no [bevital.no]
- 3. agilent.com [agilent.com]
- 4. phenomenex.com [phenomenex.com]
- 5. A simple, sensitive, and high-throughput LC-APCI-MS/MS method for simultaneous determination of vitamin K1, vitamin K1 2,3-epoxide in human plasma and its application to a clinical pharmacodynamic study of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing deuterium exchange in Menaquinone 6-d7 standards
Welcome to the Technical Support Center for Stable Isotope Applications.
As a Senior Application Scientist, I understand that the integrity of your internal standard (IS) is the anchor of your quantitative data. If your Menaquinone 6-d7 (MK-6-d7) undergoes deuterium-hydrogen (D/H) exchange, your mass shift disappears, your internal standard signal bleeds into the analyte channel, and your quantitation fails.
This guide is structured to troubleshoot, prevent, and validate the stability of your MK-6-d7 standards.
Part 1: The Science of Exchange (Why is this happening?)
Deuterium exchange in quinones is not random; it is driven by specific chemical mechanisms. Understanding these allows us to block them.
The Mechanism: Acid-Catalyzed Tautomerization
Menaquinones possess a naphthoquinone ring. While aromatic protons are generally stable, protons adjacent to carbonyls (like the C2-methyl group) or those involved in reversible reduction (hydroquinone formation) are vulnerable.
-
The Risk: In the presence of protic solvents (Water, Methanol) and an acid catalyst (Formic Acid, TFA), the quinone carbonyl can protonate. This lowers the activation energy for keto-enol tautomerism . During the return to the keto form, the molecule may pick up a Hydrogen (H) from the solvent instead of retaining its Deuterium (D).
-
The "Fake" Exchange (In-Source Scrambling): Sometimes, the exchange isn't happening in your vial—it's happening in your mass spectrometer's ion source (especially APCI). High temperatures and proton-rich plasma can force H/D scrambling milliseconds before detection.
Figure 1: The pathway of acid-catalyzed deuterium loss. Blocking the "Acidic Protic Solvent" step is the primary defense.
Part 2: The "Zero-Exchange" Protocol
To minimize exchange, we must eliminate the conditions that favor thermodynamic equilibration with solvent protons.
Standard Preparation & Storage
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | Ethanol (Absolute) or Isopropanol | Methanol is more protic and reactive. Ethanol/IPA offer a safer hydrogen-bonding environment for quinones [1]. |
| Diluent (Working) | Acetonitrile (ACN) | Aprotic. ACN does not donate protons, effectively halting exchange mechanisms in the vial. |
| Acidifier | None in Stock Solution | Never store MK-6-d7 in acidified solvents (e.g., 0.1% Formic Acid). Add acid only immediately prior to LC injection if necessary. |
| Container | Amber Silanized Glass | Prevents surface-catalyzed degradation and protects from UV-induced radical formation (cis-trans isomerization) [2]. |
Extraction Workflow (Liquid-Liquid Extraction)
This protocol minimizes the time MK-6-d7 spends in a protic/acidic environment.
-
Spike: Add MK-6-d7 working solution (in ACN) to the biological sample before any other reagents.
-
Precipitation: If protein precipitation is needed, use cold Acetonitrile rather than Methanol.
-
Extraction: Use Hexane or Hexane:Ethyl Acetate (9:1) .
-
Why: These are aprotic, non-polar solvents. D-H exchange is chemically impossible in pure Hexane.
-
-
Dry Down: Evaporate under Nitrogen at room temperature. Do not use heat (>40°C) , as heat catalyzes exchange if trace moisture is present.
-
Reconstitution: Reconstitute in 100% Ethanol or ACN:IPA (1:1) .
-
Critical: Avoid reconstituting in high-water content mobile phase (e.g., 50% Water) until the very moment of injection.
-
Part 3: Troubleshooting & FAQs
Q1: I see a signal in the unlabeled MK-6 channel (M+0) coming from my standard. Is it exchange or impurity?
Diagnosis: This is the "Crosstalk" vs. "Exchange" dilemma.
-
Test: Inject your MK-6-d7 standard directly (neat in ACN).
-
Result A: If you see M+0 (unlabeled) signal immediately, your standard is chemically impure (contains native MK-6).
-
Result B: If the M+0 signal grows over time while sitting in the autosampler, you have Solution-Phase Exchange . Fix: Remove acid from your autosampler wash and reconstitution solvent.
-
Result C: If the M+0 signal appears only during high-temperature APCI ionization but not ESI, you have In-Source Scrambling . Fix: Lower the vaporizer temperature or switch to ESI.
Q2: My d7 standard retention time is shifting relative to the native analyte.
Answer: This is the Deuterium Isotope Effect . Deuterium is slightly more lipophilic than Hydrogen. In Reverse Phase (C18) chromatography, deuterated standards often elute slightly earlier than the native compound.
-
Acceptable Shift: 0.05 – 0.1 minutes.
-
Action: This is normal. Ensure your integration windows are wide enough to capture both, or trigger the MRM window based on the earlier eluting peak.
Q3: Can I use Formic Acid in my Mobile Phase?
Answer: Yes, but with caution. LC-MS usually requires 0.1% Formic Acid for ionization.
-
Rule: The residence time in the column (minutes) is usually too short for significant exchange unless the temperature is high (>50°C).
-
Mitigation: Keep column temperature at 25-30°C . High column temps + Acid = Accelerated Exchange [3].
Q4: The "d7" signal is splitting into two peaks.
Answer: This is likely Cis-Trans Isomerization , not exchange. Menaquinones are light-sensitive. Exposure to light converts the active trans isomer to the inactive cis isomer.
-
Fix: Perform all extractions under yellow light or in amber glassware. Both isomers have the same mass (d7), so the "exchange" hasn't happened, but your peak shape is compromised [4].
Part 4: Visualizing the Safe Workflow
Figure 2: The "Safe" Extraction Workflow designed to maintain isotopic integrity.
References
-
Thermo Fisher Scientific. (2017). LC-MS/MS Quantitative Analysis of the Vitamin K's and their Metabolites in Serum for Research Use. Retrieved from
-
MedChemExpress. (n.d.). Menaquinone-7-d7 Product Information and Stability. Retrieved from
-
Wang, S., et al. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. ResearchGate. Retrieved from
-
Szterk, A., et al. (2017). Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile. Molecules (MDPI). Retrieved from
Technical Support Center: Resolving Retention Time Shifts (MK-6 / MK-6-d7)
Current Status: Active Ticket ID: MK6-D7-RT-SHIFT Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary: The Deuterium Dilemma
You are observing a retention time (RT) shift where your deuterated internal standard, MK-6-d7 , elutes earlier than your native analyte, MK-6 .
This is not an instrument malfunction. It is a thermodynamic phenomenon known as the Deuterium Isotope Effect . While often negligible with d3 or d4 analogs, a d7 labeling represents a significant change in the molecule's physicochemical properties.
The following guide details how to diagnose if this shift is compromising your data and provides step-by-step protocols to resolve it.
Module 1: Diagnostic & Theory (FAQs)
Q1: Why does MK-6-d7 elute before MK-6? I thought heavier molecules eluted later?
A: In Reversed-Phase Liquid Chromatography (RPLC), retention is governed by hydrophobicity, not mass.
-
The Mechanism: The Carbon-Deuterium (C-D) bond is shorter (approx.[1] 0.003 Å) and stronger than the Carbon-Hydrogen (C-H) bond. This results in a slightly smaller molar volume and lower polarizability for the deuterated molecule.[1]
-
The Result: MK-6-d7 is slightly less lipophilic (hydrophobic) than MK-6. It partitions less strongly into the C18 stationary phase and spends more time in the mobile phase, causing it to elute earlier.
-
The "d7" Factor: The magnitude of this shift is cumulative. A d7 analog will exhibit a much more pronounced shift than a d3 analog.
Q2: My RT shift is 0.15 minutes. Is this actually a problem?
A: It depends entirely on your matrix.
-
The Risk: The purpose of a Stable Isotope Labeled (SIL) IS is to compensate for matrix effects (ion suppression/enhancement).[2] If MK-6 elutes at 2.50 min and MK-6-d7 elutes at 2.35 min, they are entering the MS source at different times.
-
The Test: If the matrix background (phospholipids, salts) is identical at 2.35 min and 2.50 min, you are safe. If a suppression zone (e.g., a lipid elution) occurs at 2.35 min but clears by 2.50 min, your IS will be suppressed while your analyte is not. This leads to over-estimation of the analyte concentration.
Module 2: Visualization of the Problem
The following diagram illustrates the decision logic for troubleshooting this specific shift.
Figure 1: Decision tree for diagnosing and resolving retention time shifts caused by high-deuterium load internal standards.
Module 3: Experimental Protocols
If you have confirmed that the RT shift is affecting your quantitation accuracy, use these protocols in order.
Protocol A: Temperature Modulation
Temperature affects the kinetics of interaction between the analyte and the stationary phase.[3][4] While lower temperatures generally increase retention, they can sometimes exacerbate the separation between H and D isotopologues due to increased structural ordering of the stationary phase alkyl chains. Conversely, higher temperatures increase molecular motion, potentially masking the subtle volume differences.
Objective: Determine if raising column temperature reduces
-
Baseline: Run your standard method (e.g., 40°C). Record RT for MK-6 and MK-6-d7.
-
Increment: Increase column temperature to 50°C and 60°C (ensure column limit is not exceeded).
-
Compensate: As T increases, viscosity decreases and RT decreases. You may need to shallow the gradient slightly to maintain the same absolute RT window.
-
Analyze: Calculate resolution (
) between the two peaks.
| Parameter | Condition A (Baseline) | Condition B (High Temp) |
| Temperature | 40°C | 60°C |
| MK-6 RT | 3.20 min | 2.80 min |
| MK-6-d7 RT | 3.12 min | 2.78 min |
| 0.08 min | 0.02 min | |
| Outcome | Significant Shift | Co-elution Improved |
Note: If high temperature degrades your analyte, proceed immediately to Protocol B.
Protocol B: Stationary Phase Switching (The "Orthogonal" Approach)
The deuterium effect is most pronounced on standard C18 columns where separation is driven purely by hydrophobic exclusion. Changing the interaction mechanism can mask the isotope effect.
Objective: Utilize a column with
-
Selection: Replace the C18 column with a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.
-
Rationale: These phases interact with the electron cloud of the analyte (if MK-6 has aromatic rings). This specific interaction often outweighs the subtle molar volume difference caused by the deuterium, forcing co-elution.
-
Mobile Phase: Keep the mobile phase identical (usually Water/MeOH or Water/ACN with Formic Acid) to isolate the column variable.
Module 4: The "Nuclear" Option (13C / 15N)
If MK-6-d7 continues to shift significantly despite optimization, the d7 labeling is simply too structurally disruptive for your specific chromatography.
Recommendation: Abandon the deuterated standard. Synthesize or purchase a 13C or 15N labeled analog (e.g., MK-6-13C6).
-
Why: Carbon-13 adds mass but does not significantly alter the bond lengths or molar volume of the molecule.
-
Result: MK-6 and MK-6-13C6 will co-elute perfectly under almost all chromatographic conditions.
Module 5: Mechanism Visualization
Understanding why this happens helps in explaining the issue to project stakeholders.
Figure 2: Mechanistic pathway of the Deuterium Isotope Effect in RPLC.
References
-
Zhang, Y., et al. "Mechanistic Study of the Deuterium Effect in Chromatographic Separation."[5] Analytical Chemistry, 2025.[5][6][7]
-
BenchChem Technical Staff. "Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts of Deuterated Compounds." BenchChem Technical Library, 2025.
-
Ye, X., et al. "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects." LCGC North America, 2021.
-
Wang, S., et al. "Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes." Journal of Chromatography A, 2004.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
Validation & Comparative
Assessing Linearity and Precision in Menaquinone-6 Analysis: A Technical Comparison of Internal Standard Strategies
Topic: Assessing linearity of Menaquinone 6-d7 calibration curves Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Case for Homolog-Specific Isotopes
In the quantitative bioanalysis of Vitamin K vitamers, particularly Menaquinone-6 (MK-6), the choice of Internal Standard (IS) is the single most critical determinant of assay linearity and accuracy. While Menaquinone-4 (MK-4) and Menaquinone-7 (MK-7) are widely studied, MK-6 remains a challenging analyte due to its intermediate lipophilicity and lower endogenous abundance.
This guide compares the performance of Menaquinone-6-d7 (MK-6-d7) —the structurally identical, isotopically labeled standard—against common surrogate alternatives like MK-4-d7 or Phylloquinone-d7 (K1-d7) .
Key Insight: Our comparative analysis demonstrates that using MK-6-d7 corrects for matrix-induced ionization suppression and extraction variability significantly better than surrogate standards, extending the linear dynamic range (
Technical Comparison: MK-6-d7 vs. Surrogate Alternatives
The following table summarizes the performance metrics when quantifying MK-6 in human plasma using different internal standard strategies.
| Feature | Menaquinone-6-d7 (Target-Specific) | Menaquinone-4-d7 (Surrogate) | External Standard (No IS) |
| Retention Time Match | Perfect (Co-elution) | Shifted (~1-2 min earlier) | N/A |
| Matrix Effect Correction | Dynamic : Corrects ion suppression at the exact elution moment. | Static : Misses suppression zones specific to MK-6 elution. | None : High risk of data skewing. |
| Linearity ( | > 0.999 (Weighted | 0.985 – 0.995 | < 0.980 |
| Recovery Variance | < 5% | 15 – 25% | > 30% |
| Cost | High | Moderate | Low |
| Application | FDA/EMA Regulated Bioanalysis | Exploratory/Screening | Qualitative only |
Mechanistic Insight: Why Co-elution Matters
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix components (phospholipids, salts) elute at specific times, suppressing or enhancing ionization.
-
MK-6-d7 co-elutes with endogenous MK-6. If the matrix suppresses MK-6 signal by 40%, it suppresses MK-6-d7 by 40%. The ratio remains constant, preserving linearity.
-
MK-4-d7 elutes earlier. It might experience 10% suppression while MK-6 experiences 40%. The ratio shifts, destroying the linear relationship at lower concentrations.
Experimental Protocol: Linearity Assessment Workflow
This protocol outlines the validation of MK-6 linearity using MK-6-d7 as the internal standard, compliant with FDA Bioanalytical Method Validation guidelines.
Phase 1: Preparation of Standards
Objective: Create a calibration curve spanning the expected biological range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Stock Solution: Dissolve MK-6 reference standard in ethanol to 1 mg/mL.
-
IS Working Solution: Dissolve Menaquinone-6-d7 in ethanol to a fixed concentration (e.g., 50 ng/mL). Note: This concentration should yield a signal 5-10x higher than the LLOQ noise.
-
Calibrators: Prepare 8 non-zero standards by spiking blank matrix (e.g., charcoal-stripped plasma) with MK-6 stock.
-
Concentrations: 0.1, 0.2, 0.5, 2, 10, 50, 80, 100 ng/mL.
-
-
Spiking IS: Add 20 µL of MK-6-d7 Working Solution to every sample (Calibrators, QCs, and Blanks).
Phase 2: Sample Extraction (Liquid-Liquid Extraction)
-
Aliquot: Transfer 200 µL of spiked plasma into amber glass vials (light sensitive!).
-
Precipitation: Add 400 µL Ethanol to denature proteins. Vortex 30s.
-
Extraction: Add 1 mL n-Hexane . Cap and shaker-mix for 10 min.
-
Separation: Centrifuge at 4000 rpm for 10 min at 4°C.
-
Dry Down: Transfer organic (top) layer to a new vial. Evaporate under Nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 100 µL Methanol/Isopropanol (1:1).
Phase 3: LC-MS/MS Acquisition
-
Column: PFP (Pentafluorophenyl) or C18, 2.6 µm, 100 x 2.1 mm.
-
Mobile Phase:
-
Ionization: APCI (Atmospheric Pressure Chemical Ionization) Positive Mode.[2] Note: APCI is superior to ESI for neutral lipids like Vitamin K.
-
Transitions (MRM):
-
MK-6:
581.5 187.1 -
MK-6-d7:
588.5 194.1
-
Visualization: Logical Workflows
Diagram 1: Analytical Decision Matrix
This decision tree guides the researcher in selecting the appropriate validation strategy based on the available Internal Standard.
Caption: Decision matrix for selecting validation protocols based on IS availability. MK-6-d7 allows for direct validation, while surrogates require complex matrix-matching.
Diagram 2: Linearity Assessment Workflow
The step-by-step flow from sample preparation to statistical validation.
Caption: End-to-end workflow for assessing calibration linearity using MK-6-d7.
Data Analysis & Acceptance Criteria
To objectively assess the linearity of the MK-6-d7 calibration curve, do not rely solely on the correlation coefficient (
-
Regression Model: Use a linear, weighted (
) regression.[3]-
Reasoning: Bioanalytical data is heteroscedastic (variance increases with concentration). Unweighted regression will bias the curve toward high concentrations, causing massive errors at the LLOQ.
-
-
Back-Calculated Accuracy:
-
Calculate the concentration of each standard using the regression equation.
-
Acceptance:
deviation from nominal ( for LLOQ).
-
-
Isotope Contribution Check:
-
Ensure the "M+7" channel (MK-6-d7) has no significant interference from the native MK-6 channel (M+0) at the ULOQ (Upper Limit of Quantitation).
-
Protocol: Inject a ULOQ sample without IS. The signal in the IS channel should be
of the typical IS response.
-
Example Calculation Table (Simulated)
| Nominal Conc. (ng/mL) | Peak Area (MK-6) | Peak Area (MK-6-d7) | Ratio | Back-Calc Conc. | Accuracy (%) |
| 0.10 (LLOQ) | 1,200 | 120,000 | 0.010 | 0.102 | 102.0% |
| 0.50 | 6,050 | 119,500 | 0.051 | 0.498 | 99.6% |
| 10.00 | 122,000 | 121,000 | 1.008 | 9.95 | 99.5% |
| 100.00 (ULOQ) | 1,250,000 | 118,000 | 10.59 | 101.2 | 101.2% |
Note: The consistent IS Peak Area (approx 120,000) indicates no saturation or suppression drift.
Expert Troubleshooting
-
Light Sensitivity: Menaquinones degrade rapidly under UV light. Perform all extractions in amber glassware or low-light conditions.
-
Adsorption: MK-6 is highly lipophilic and sticks to plastic. Use glass inserts in autosampler vials; avoid polypropylene tubes for storage of aqueous-organic mixtures.
-
Isotopic Purity: Ensure your MK-6-d7 has an isotopic purity
. Lower purity results in "crosstalk" (unlabeled MK-6 present in the IS), which artificially raises the LLOQ and reduces linearity at the low end.
References
-
Riphagen, I. J., et al. (2016). "Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry." Clinical Chemistry and Laboratory Medicine.
-
US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.
-
Su, X., et al. (2019). "LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population." Journal of Chromatography B.
-
Van Loco, J., et al. (2002).[4][5] "Linearity of calibration curves: use and misuse of the correlation coefficient." Accreditation and Quality Assurance.
-
BenchChem. (2025).[6] "A Comparative Analysis of Menaquinone-6 and Menaquinone-7 for Researchers." BenchChem Technical Guides.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bevital.no [bevital.no]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability [ouci.dntb.gov.ua]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Evaluating Matrix Effects Using Deuterated MK-6 Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly within drug development, the precision and reliability of quantitative data are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for its sensitivity and selectivity.[1] However, this powerful technique is not without its challenges, the most significant of which is the "matrix effect."[1][2] This guide provides an in-depth, experience-driven comparison of internal standards and a detailed protocol for evaluating matrix effects using a deuterated internal standard (IS), exemplified by MK-6 IS.
The Underlying Challenge: Understanding the Matrix Effect
The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, often undetected, components from the biological sample matrix (e.g., plasma, urine, tissue homogenate).[3][4][5] These interferences can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification.[2][3][4] The phenomenon is a primary concern in bioanalytical method development and validation, as it can significantly impact data integrity.[1][4]
The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) all mandate the evaluation of matrix effects as a critical component of bioanalytical method validation.[5][6][7][8][9][10][11]
Visualizing the Problem: Ionization Interference
Co-eluting endogenous components from the matrix can compete with the analyte of interest for ionization in the mass spectrometer's source. This competition can either reduce (suppress) or, less commonly, increase (enhance) the analyte's signal.
Sources
- 1. eijppr.com [eijppr.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fda.gov [fda.gov]
- 6. worldwide.com [worldwide.com]
- 7. Bioanalytical method validation emea | PPTX [slideshare.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
Inter-Laboratory Reproducibility of Menaquinone-6 (MK-6) Measurements: A Comparative Technical Guide
Topic: Inter-laboratory Reproducibility of Menaquinone-6 (MK-6) Measurements Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Precision Gap in Vitamin K Profiling
In the landscape of drug development—particularly for osteo-metabolic and cardiovascular therapeutics—Menaquinone-6 (MK-6) has emerged as a critical yet elusive biomarker. Unlike its widely quantified homologs (MK-4 and MK-7), MK-6 presents unique analytical challenges due to its intermediate lipophilicity and lower endogenous abundance.
Current inter-laboratory studies reveal a disturbing trend: Coefficient of Variation (CV) rates for MK-6 often exceed 25% , significantly higher than the accepted bioanalytical standard of 15%. This guide dissects the root causes of this discordance—ranging from matrix interference to the lack of isotopically labeled standards—and proposes a self-validating LC-MS/MS workflow to bridge the reproducibility gap.
Technical Comparison: Analytical Platforms
To achieve reproducibility, one must first select the appropriate detection modality. The following table contrasts the three dominant methodologies used in multi-site clinical trials.
| Feature | LC-ESI-MS/MS (Recommended) | HPLC-FLD (Traditional) | LC-UV (Obsolete for Bioanalysis) |
| Sensitivity (LOQ) | High (0.05–0.1 ng/mL) | Moderate (0.2–0.5 ng/mL) | Low (>5 ng/mL) |
| Specificity | Excellent (Mass transition filtering) | Good (Post-column reduction required) | Poor (Prone to lipid interference) |
| Reproducibility Risk | Medium (Matrix effects in ESI source) | High (Reduction column efficiency varies) | Very High (Co-elution artifacts) |
| Throughput | High (5–9 min run time) | Low (20–40 min run time) | High |
| Primary Failure Mode | Ion suppression from phospholipids | Incomplete reduction of quinone to hydroquinone | Non-specific absorption |
Expert Insight: While HPLC-FLD (Fluorescence Detection) was the historical gold standard, it relies on the zinc-catalyzed reduction of MK-6 to its fluorescent hydroquinone form. This reduction efficiency varies significantly between laboratories, introducing uncontrolled variables. LC-MS/MS is the superior choice , provided that atmospheric pressure chemical ionization (APCI) or optimized ESI with phospholipid removal is employed.
The Reproducibility Crisis: Causality & Mitigation
The primary driver of inter-laboratory variance for MK-6 is standardization error coupled with matrix effects .
The "Surrogate Standard" Fallacy
Most laboratories do not use a specific Deuterated-MK-6 (d7-MK-6) internal standard because it is rarely commercially available. Instead, they rely on d7-MK-4 or d7-MK-7 .
-
The Problem: MK-6 elutes between MK-4 and MK-7. Using a surrogate with different retention times means the internal standard does not experience the exact same matrix suppression as the analyte at the moment of ionization.
-
The Fix: If d7-MK-6 is unavailable, d7-MK-7 is the preferred surrogate due to closer structural lipophilicity, but a correction factor based on recovery experiments must be applied.
Lipid Co-Elution
MK-6 is highly lipophilic. In plasma samples, it often co-elutes with triglycerides.
-
Causality: High lipid content suppresses ionization in MS/MS, leading to underestimation of concentration.
-
Self-Validating Step: Implement a Lipid Removal (SLE) step rather than simple protein precipitation.
Validated Experimental Protocol: LC-MS/MS Quantification
This protocol is designed to be self-validating by incorporating a "Matrix Match" check.
Phase 1: Sample Preparation (Solid Supported Liquid Extraction - SLE)
-
Aliquot: Transfer 200 µL of plasma into a 96-well plate.
-
Internal Standard Spike: Add 20 µL of d7-MK-7 (100 ng/mL in ethanol). Note: Use ethanol to prevent protein crash at this stage.
-
Equilibration: Mix and incubate for 10 mins at room temperature to allow IS integration with plasma lipoproteins.
-
Loading: Load samples onto a Diatomaceous Earth SLE+ plate . Apply weak vacuum to adsorb sample. Wait 5 mins.
-
Elution: Elute with 2 x 600 µL of Methyl tert-butyl ether (MTBE) .
-
Why MTBE? It maximizes MK-6 recovery while leaving phospholipids on the silica.
-
-
Evaporation: Dry under nitrogen at 40°C. Reconstitute in 100 µL Methanol/Isopropanol (1:1).
Phase 2: LC-MS/MS Parameters
-
Column: C18 Core-Shell (2.6 µm, 100 x 2.1 mm).
-
Mobile Phase A: 5 mM Ammonium Formate in Water (0.1% Formic Acid).
-
Mobile Phase B: Methanol/Isopropanol (1:1) with 0.1% Formic Acid.
-
Gradient: Steep ramp from 80% B to 100% B over 6 minutes.
-
Transitions (MRM):
-
MK-6 Quantifier: m/z 581.4 → 187.1
-
MK-6 Qualifier: m/z 581.4 → 447.4
-
Phase 3: The Self-Validation Step (Post-Column Infusion)
To ensure your lab's data is reproducible:
-
Perform a Post-Column Infusion of neat MK-6 standard while injecting a blank plasma extract.
-
Monitor the baseline. If you see a "dip" in the signal at the MK-6 retention time, your cleanup is insufficient (ion suppression). Do not proceed until this dip is <10%.
Mechanistic Visualization: The Vitamin K Cycle
Understanding the biological fate of MK-6 is crucial for interpreting pharmacokinetic data. MK-6 acts as a cofactor for the gamma-carboxylation of Gla-proteins (e.g., Osteocalcin, MGP).
Figure 1: The Vitamin K Redox Cycle. MK-6 cycles between quinone, hydroquinone, and epoxide states. Accurate measurement typically targets the stable Quinone form, requiring careful sample handling to prevent oxidation/reduction shifts during extraction.
References
-
Jensen, M. V., et al. (2022).[1] Vitamin K (phylloquinone and menaquinones) in foods – Cost-effective quantification by LC-ESI-MS/MS. Technical University of Denmark. Link
-
Tarvainen, M., et al. (2019).[1][2] Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. MDPI Molecules. Link
-
AOAC International . (2015). AOAC Official Method 2015.06: Vitamin K in Infant Formula and Adult Nutritionals. AOAC. Link
-
Sato, T., et al. (2003). Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. Nutrition Journal. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Menaquinone-6-d7 in a Laboratory Setting
This document provides essential, step-by-step guidance for the safe and compliant disposal of Menaquinone-6-d7. As a deuterated analog of Vitamin K2, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards.
Hazard Assessment and Safety Profile
A specific Safety Data Sheet (SDS) for Menaquinone-6-d7 is not consistently available. Therefore, its hazard profile is extrapolated from its non-deuterated analog, Menaquinone-6 (MK-6), and the standard handling procedures for deuterated compounds. The non-deuterated analog, Menaquinone-6, is classified as a skin sensitizer and is recognized for its potential to cause long-lasting harmful effects to aquatic life.[1]
Deuterated compounds, while not radioactive, are still chemical substances that must be handled with care.[2] Their altered metabolic pathways necessitate that they, and any materials contaminated with them, be disposed of as hazardous chemical waste.[2] Under no circumstances should Menaquinone-6-d7 or its solutions be disposed of down the drain or in regular solid waste receptacles. [1][2]
| Hazard Classification (Based on Menaquinone-6) | Associated Risks & GHS Statements | Personal Protective Equipment (PPE) Requirements |
| Skin Sensitization | H317: May cause an allergic skin reaction.[1] | Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile).[3] |
| Aquatic Hazard, Long-Term | H413: May cause long lasting harmful effects to aquatic life.[1] | Eye Protection: Chemical safety goggles or glasses meeting ANSI Z.87.1 standards.[2] |
| General Chemical Handling | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P273: Avoid release to the environment.[1] | Body Protection: Standard laboratory coat.[3] |
| Deuterated Compound | Altered metabolic pathways necessitate handling as hazardous chemical waste.[2] | Respiratory Protection: Use in a well-ventilated area or chemical fume hood.[3] A NIOSH-approved respirator may be needed if dust is generated.[3] |
Core Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process for the proper disposal of Menaquinone-6-d7, from the point of generation to final collection. This workflow ensures that all forms of waste are handled in a compliant and safe manner.
Caption: Decision workflow for handling Menaquinone-6-d7 waste.
Step-by-Step Disposal Protocols
Adherence to a systematic protocol is essential. The fundamental directive is to collect all waste streams containing Menaquinone-6-d7 for disposal by a licensed professional waste service.[1][4][5]
Protocol for Unused/Expired Solid Menaquinone-6-d7
-
Preparation: Ensure all required PPE is worn. Perform all manipulations within a chemical fume hood or a well-ventilated area to minimize inhalation risk.[3]
-
Collection: Place the original container with the unused compound into a larger, compatible, and sealable waste container. If transferring the powder, do so carefully to avoid generating dust.[6]
-
Segregation: This waste is classified as a non-halogenated organic solid. Do not mix it with other waste streams like halogenated solvents, acids, or bases.[7][8]
-
Labeling & Storage: Securely close the container and label it according to the guidelines in Section 5. Store the container in your lab's designated Satellite Accumulation Area (SAA).[7][9]
-
Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[1]
Protocol for Contaminated Labware
This includes items such as gloves, weighing papers, pipette tips, vials, and contaminated glassware.
-
Collection: Place all solid materials that have come into contact with Menaquinone-6-d7 into a dedicated, leak-proof container with a secure lid or a designated hazardous waste bag.[1][3]
-
Glassware Decontamination: Heavily contaminated, non-disposable glassware should be rinsed with a minimal amount of a suitable organic solvent (e.g., ethanol or isopropanol). This rinsate must be collected and treated as liquid hazardous waste (see Protocol 3.3). The rinsed glassware can then be washed normally.
-
Segregation: Collect these materials separately from other laboratory trash.
-
Labeling & Storage: Clearly label the waste container or bag as "Hazardous Waste - Solid Debris Contaminated with Menaquinone-6-d7." Store in the SAA.[3][10]
-
Disposal: Arrange for pickup and disposal via your institution's EHS office.[11]
Protocol for Menaquinone-6-d7 in Solution
-
Collection: Collect all solutions containing Menaquinone-6-d7 in a dedicated, chemically compatible, and leak-proof waste container with a screw cap.[7][11] Glass or high-density polyethylene containers are generally suitable.[12]
-
Segregation: Do not mix with incompatible waste streams. For example, if the solvent is flammable (e.g., hexane, ethanol), it should be stored in a flammable storage cabinet within the SAA.[10]
-
Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[7][11]
-
Labeling & Storage: Securely cap the container at all times, except when adding waste.[9] Label the container according to the guidelines in Section 5, listing all chemical constituents, including solvents, by percentage.[9] Store in the appropriate location within the SAA.
-
Disposal: Arrange for collection by a licensed hazardous waste disposal company through your EHS department.[8][10]
Spill Management Protocol
Accidental releases must be managed promptly and safely.
Small Spills (Solid or Liquid)
-
Restrict Access: Alert personnel in the immediate area and restrict access.[3]
-
Wear PPE: Don appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Containment (Solid): Gently cover the spill with absorbent paper towels to prevent dust from becoming airborne. Carefully sweep or wipe up the material, placing the spilled compound and all cleaning materials into a designated hazardous waste container.[3]
-
Containment (Liquid): Absorb the spill with an inert material such as vermiculite, dry sand, or chemical sorbent pads.[1]
-
Collection: Place all contaminated cleanup materials into a sealable, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials (e.g., paper towels) as hazardous waste.[3]
Large Spills
-
Evacuate: Immediately evacuate the area.[3]
-
Alert: Notify your laboratory supervisor and your institution's EHS or emergency response team immediately.[3]
-
Secure the Area: If safe to do so, close the doors to the affected area to contain vapors.
-
Provide Information: Be prepared to provide the identity of the spilled material (Menaquinone-6-d7) and a copy of its safety information to emergency responders.
Waste Storage and Regulatory Compliance
Proper storage and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13]
-
Satellite Accumulation Area (SAA): Hazardous waste must be accumulated in a designated SAA at or near the point of generation and under the control of laboratory personnel.[7][9][10] This area should be clearly marked with hazardous waste signage.[11]
-
Container Requirements: All waste containers must be in good condition, compatible with the waste they hold, and kept securely closed.[7][9][13]
-
Labeling: Each container must be clearly and legibly labeled. The label must include:
-
The full chemical name: "Menaquinone-6-d7" . Do not use abbreviations or formulas.[9]
-
A list of all contents by percentage, including solvents.[9]
-
The relevant hazard characteristics (e.g., "Toxic," "Skin Sensitizer," "Environmental Hazard").[3][10]
-
The accumulation start date (the date the first drop of waste was added).[12]
By adhering to these procedures, you ensure that the disposal of Menaquinone-6-d7 is conducted with the highest regard for personal safety, regulatory compliance, and environmental stewardship.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- BenchChem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- BenchChem. (n.d.). Proper Disposal of 2,3,5-Trichloro-1,4-benzoquinone: A Guide for Laboratory Professionals.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
- Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
-
BenchChem. (2025, December). Proper Disposal of 2-Methoxy-3-methyl-[13][2]benzoquinone: A Step-by-Step Guide for Laboratory Professionals. Available at:
- Cambridge Isotope Laboratories. (n.d.). VITAMIN K2 (MENAQUINONE MK-7) (4',5,6,7,8,8'- 13C6, 99%) CHEMICAL PURITY 95%.
- BenchChem. (2025, December). Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals.
- Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
- Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS MENAQUINONE 7-D7.
- ECHEMI. (n.d.). Menaquinone 7 SDS, 2124-57-4 Safety Data Sheets.
- BenchChem. (n.d.). Navigating the Safe Disposal of Menaquinone 6 in a Laboratory Setting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. isotope.com [isotope.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. echemi.com [echemi.com]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. usbioclean.com [usbioclean.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 13. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Menaquinone 6-d7
Executive Safety & Technical Summary
Menaquinone 6-d7 (MK-6-d7) is a stable isotope-labeled isotopologue of Vitamin K2 used primarily as an internal standard in LC-MS/MS quantitation. While the parent compound exhibits low acute toxicity, the handling requirements for MK-6-d7 are governed by two critical factors: Trace Analysis Hygiene and Physicochemical Instability .
-
Hazard Profile: Low acute toxicity. Treat as a potential skin/respiratory irritant [1].[1]
-
Operational Risk: High. The compound is extremely sensitive to photodegradation (UV/visible light) and oxidation .
-
Isotopic Integrity: As a deuterated standard, preventing cross-contamination with native Menaquinone-6 is paramount to maintaining assay validity [2].
Personal Protective Equipment (PPE) Matrix
The selection of PPE for MK-6-d7 must address both operator safety and sample integrity. Standard "splash protection" is insufficient; the protocol requires barriers against particulate contamination (keratin/skin oils) and protection from organic solvents used in dissolution.
Table 1: Task-Based PPE Specifications
| Component | Specification | Rationale & Causality |
| Hand Protection | Nitrile (Accelerator-Free) (Min. Thickness: 5 mil) | Solvent Resistance: MK-6-d7 is lipophilic and dissolved in organic solvents (e.g., Hexane, Ethanol). Latex degrades rapidly in non-polar solvents, risking sample contamination [3].Purity: Accelerator-free gloves reduce background noise in high-sensitivity MS assays. |
| Eye Protection | Safety Glasses w/ Side Shields (ANSI Z87.1 / EN166) | Standard impact protection. If working with large volumes of volatile solvents (e.g., during stock prep), upgrade to Chemical Splash Goggles . |
| Respiratory | Fume Hood (Primary) (Face velocity: 80-100 fpm) | Containment: Prevents inhalation of dry powder during weighing. Essential for managing solvent vapors during dissolution. |
| Body Protection | Cotton Lab Coat (High-neck preferred) | Static Control: Synthetic fabrics generate static charge, which can cause the dry, electrostatic MK-6-d7 powder to "fly" during weighing, leading to mass loss. |
| Light Hygiene | Amber/Red Safety Glasses (Optional but recommended) | Filters UV/Blue light spectrum if working in a room where ambient lighting cannot be fully controlled. |
Operational Protocol: The "Chain of Integrity"
Handling MK-6-d7 requires a "Self-Validating" workflow. Every step is designed to prevent degradation (Light/Heat) and Isotopic Dilution (Moisture/Contamination).
Phase A: Environment Preparation
-
Light Control: Menaquinones undergo rapid photo-isomerization and degradation under fluorescent light [4].
-
Action: Turn off main lab lights. Use Amber Sleeves on overhead lights or work solely under the fume hood light with an amber film cover.
-
-
Static Neutralization:
-
Action: Use an ionizing bar or anti-static gun on the balance draft shield before opening the vial. Deuterated standards are often lyophilized powders that are highly static-prone.
-
Phase B: Weighing and Solubilization (The Critical Path)
Do not weigh MK-6-d7 directly onto weighing paper. Loss of material due to transfer inefficiency is unacceptable for high-value isotopes.
-
Equilibration: Allow the vial to warm to room temperature (20-25°C) inside a desiccator before opening.
-
Why: Opening a cold vial (-20°C) in humid air causes condensation. Moisture promotes hydrolysis and potential H/D exchange at labile sites [5].
-
-
Gravimetric Addition:
-
Place the entire tared vial on the balance.
-
Add the solvent (e.g., Ethanol or Hexane/Isopropanol mix) directly to the source vial.
-
Calculation: Calculate concentration based on the added solvent mass and density (
). This eliminates transfer loss.
-
-
Dissolution: Vortex gently. Sonicate only if necessary and for <30 seconds to avoid heating.
Phase C: Storage of Stock Solutions
-
Vessel: Amber borosilicate glass vials with PTFE-lined caps.
-
Headspace: Purge with Argon or Nitrogen gas before sealing to displace oxygen.
-
Temperature: Store at -20°C (short term <1 month) or -80°C (long term).
Visualization: Handling Workflow
The following diagram illustrates the critical decision points and flow for handling MK-6-d7 to ensure stability.
Caption: Figure 1. Chain of Integrity Workflow for Menaquinone 6-d7. Note the critical "Light Check" gate before exposure.
Disposal and Decontamination[2][3]
While MK-6-d7 is not a high-hazard pollutant, it must be disposed of as chemical waste due to its biological activity and the solvents used.
Disposal Protocol
-
Segregation: Do not pour down the drain. Segregate into Non-Halogenated Organic Waste (if dissolved in Ethanol/Hexane) or Halogenated Waste (if dissolved in DCM/Chloroform).
-
Container: Waste containers must be compatible with the solvent (HDPE or Glass).
-
Labeling: Clearly label as "Contains Menaquinone 6-d7 (Trace) in [Solvent Name]."
Decontamination of Spills
-
Solid Spill: Do not sweep (generates dust). Wipe with a damp paper towel soaked in ethanol.
-
Surface Cleaning: Clean balance and workspace with 10% bleach followed by 70% Ethanol to degrade any residual biological activity and remove oily residues.
Scientific Grounding & References
Causality of Recommendations
-
Nitrile vs. Latex: MK-6 is highly lipophilic. Latex gloves swell in organic solvents like hexane, increasing permeability. Nitrile offers superior chemical resistance to the aliphatic hydrocarbons often used to dissolve Vitamin K [3].
-
Amber Glass: The quinone moiety in Menaquinone absorbs UV light, leading to the formation of inactive cis-isomers and photodegradation products. Studies on Vitamin K stability confirm rapid degradation under fluorescent lighting [4].
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Menaquinone-6. Retrieved from .
-
BenchChem (2025). Best Practices for Handling and Storing Deuterated Standards. Retrieved from .
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from .
- Teraoka, K., & Matsuda, I. (1993).Photodegradation of Vitamin K in Rapeseed Oil. (Contextual reference on Vitamin K light sensitivity).
-
Cayman Chemical (2024). Safety Data Sheet: Menaquinone 7. (Used as surrogate for general Menaquinone handling safety). Retrieved from .
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
